Pyridaben-d13
Description
Properties
Molecular Formula |
C19H25ClN2OS |
|---|---|
Molecular Weight |
378.0 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-5-[[2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl]methylsulfanyl]pyridazin-3-one |
InChI |
InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3/i1D3,2D3,3D3,7D,8D,9D,10D |
InChI Key |
DWFZBUWUXWZWKD-HGCMJWCISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Pyridaben-d13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridaben-d13 is the deuterated analog of Pyridaben, a potent acaricide and insecticide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Pyridaben residues in various matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, metabolic pathways, and detailed analytical methodologies.
Chemical Properties and Data
This compound is characterized by the substitution of thirteen hydrogen atoms with deuterium. This isotopic labeling minimally alters the chemical properties of the molecule but provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone | [1] |
| Synonyms | Damanlin-d13 | [1] |
| CAS Number | 2468638-05-1 | [1][2] |
| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [1][2] |
| Molecular Weight | 378.01 g/mol | [3] |
| Purity | ≥99% deuterated forms (d₁-d₁₃); >95% (HPLC) | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Chloroform: Slightly soluble | [1] |
Synthesis of this compound
Plausible Synthetic Pathway:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Synthesis of p-tert-butyl-d9-benzyl-d4-thiol:
-
Starting with commercially available tert-butyl-d9-benzene, perform a Friedel-Crafts acylation followed by a reduction to obtain tert-butyl-d9-toluene.
-
The aromatic ring of tert-butyl-d9-toluene can be deuterated using a suitable acid catalyst and D₂O.
-
Subsequent benzylic bromination followed by reaction with a sulfur nucleophile, such as sodium hydrosulfide-d (NaSD), would yield the deuterated thiol precursor.
-
-
Coupling Reaction:
-
The deuterated thiol, p-tert-butyl-d9-benzyl-d4-thiol, is then reacted with 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., tetrahydrofuran).
-
The reaction mixture is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Mechanism of Action
The biological activity of this compound is expected to be identical to that of unlabeled Pyridaben. Pyridaben is a potent inhibitor of mitochondrial electron transport chain (MET) Complex I (NADH:ubiquinone oxidoreductase).[1][3] By blocking the electron flow from NADH to ubiquinone, it disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing paralysis and death in susceptible arthropods.
Caption: Mechanism of action of Pyridaben.
Metabolic Pathways
The metabolism of Pyridaben has been studied in rats and is expected to be similar for this compound, although the rate of metabolism at the deuterated sites may be slower due to the kinetic isotope effect.[4] The primary metabolic transformations involve oxidation of the tert-butyl group and cleavage of the thioether bond.
Caption: General metabolic pathways of Pyridaben.
Analytical Methodology
This compound is primarily used as an internal standard for the quantification of Pyridaben by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Pyridaben using this compound Internal Standard
-
Sample Preparation (QuEChERS-based):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.
-
Centrifuge and filter the supernatant into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both Pyridaben and this compound.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyridaben | 365.1 | 147.1 |
| This compound | 378.2 | 156.1 (hypothetical) |
Note: The exact product ion for this compound may vary depending on the fragmentation conditions and the specific deuteration pattern. The most abundant and stable fragment should be selected for quantification.
Caption: Analytical workflow for Pyridaben quantification.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Pyridaben residues. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to reliable analytical results. This technical guide provides a comprehensive overview for researchers and professionals working with this important analytical standard.
References
An In-depth Technical Guide to the Chemical Properties of Pyridaben-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Pyridaben-d13, a deuterated isotopologue of the acaricide Pyridaben. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical methodologies or in metabolic studies. The guide details its core chemical attributes, provides established experimental protocols for its use, and outlines a plausible synthetic route.
Core Chemical Properties
This compound is the deuterated form of Pyridaben, a potent acaricide and insecticide. The incorporation of thirteen deuterium atoms into the molecule increases its molecular weight, allowing it to be distinguished from the non-labeled Pyridaben in mass spectrometry-based analytical techniques. This property makes it an ideal internal standard for the accurate quantification of Pyridaben residues in various matrices.
| Property | Value | Reference |
| Chemical Name | 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone | [1] |
| Synonyms | Pyridaben D13 (tert-butylphenyl D13), Damanlin-d13 | [1][2] |
| CAS Number | 2468638-05-1 | [1][2] |
| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [2] |
| Molecular Weight | 378.01 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₁₃) | [1] |
| Solubility | Slightly soluble in Chloroform | [1] |
| Storage Conditions | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Mechanism of Action: Inhibition of Mitochondrial Complex I
Pyridaben, the non-deuterated parent compound of this compound, exerts its biological effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and ultimately, death of the target organism. Pyridaben is classified as a Mitochondrial Electron Transport Inhibitor (METI). The binding site for Pyridaben is located at the quinone-binding pocket of Complex I.
The following diagram illustrates the inhibition of the mitochondrial electron transport chain by Pyridaben.
Caption: Inhibition of the mitochondrial electron transport chain by Pyridaben at Complex I.
Experimental Protocols
This compound is primarily used as an internal standard in chromatographic methods for the quantification of Pyridaben. Below are detailed protocols for its application in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method. A plausible synthetic route for this compound is also provided.
Quantification of Pyridaben using this compound by LC-MS/MS
This protocol is adapted from a method for the analysis of pesticides in a complex matrix.
a. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.
Caption: QuEChERS sample preparation workflow.
b. LC-MS/MS Instrumental Analysis
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 98% B over 10 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Pyridaben: 365.1 → 147.1 (Quantifier), 365.1 → 119.1 (Qualifier)This compound: 378.1 → 160.1 (Quantifier) |
| Collision Energy | Optimized for each transition (typically 20-30 eV) |
Proposed Quantification of Pyridaben using this compound by GC-MS/MS
a. Sample Preparation (QuEChERS Method)
The same QuEChERS protocol as described for the LC-MS/MS method can be utilized. The final extract in acetonitrile can be directly injected or subjected to a solvent exchange to a more GC-friendly solvent like toluene or iso-octane if necessary.
b. GC-MS/MS Instrumental Analysis
| Parameter | Proposed Condition |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, operated in Splitless mode at 280°C |
| Liner | Deactivated, single taper with glass wool |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 70°C (hold 2 min), ramp to 200°C at 25°C/min, then ramp to 300°C at 10°C/min (hold 5 min) |
| MS System | Agilent 7000 series Triple Quadrupole or equivalent |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| MRM Transitions | Pyridaben: Precursor ion (e.g., m/z 364) → Product ions (e.g., m/z 147, 119)This compound: Precursor ion (e.g., m/z 377) → Product ions (e.g., m/z 160) |
| Collision Energy | To be optimized for each transition |
Plausible Synthesis of this compound
References
An In-depth Technical Guide on the Core Mechanism of Action of Pyridaben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridaben is a synthetic pyridazinone derivative widely utilized as a potent acaricide and insecticide for the control of a broad spectrum of mites and other pests in various agricultural and ornamental crops.[1][2] Its efficacy is characterized by rapid knockdown and significant residual activity.[3] While Pyridaben is the active compound, its deuterated isotopologue, Pyridaben-d13, serves as a critical internal standard for quantification in analytical methodologies such as mass spectrometry. The biological mechanism of action for both compounds is identical. This guide provides a detailed examination of the molecular mechanism through which Pyridaben exerts its effects, focusing on its interaction with the mitochondrial electron transport chain.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mode of action of Pyridaben is the disruption of cellular respiration through the potent and selective inhibition of the mitochondrial electron transport chain (METC).[3][4] Specifically, Pyridaben targets Complex I (NADH:ubiquinone oxidoreductase) , the first and largest enzyme complex of the METC.[5][6]
By binding to Complex I, Pyridaben obstructs the transfer of electrons from NADH to ubiquinone.[2][3] This blockage halts the proton-pumping activity of Complex I, thereby disrupting the formation of the proton gradient across the inner mitochondrial membrane. The ultimate consequence is a drastic reduction in ATP synthesis, leading to cellular energy depletion and eventual cell death in the target pest.[3][7] This classifies Pyridaben as a Mitochondrial Electron Transport Inhibitor (METI).[1][5] Studies have shown that this inhibition can also lead to the formation of damaging reactive oxygen and nitrogen species.[5]
The inhibitory effect is highly specific to Complex I. Experimental data shows that Pyridaben significantly inhibits Complex I activity without a notable impact on the function of Complex II or Complex IV.[8]
Caption: Pyridaben inhibits the mitochondrial electron transport chain by blocking Complex I.
Quantitative Data on Inhibitory Activity
The potency of Pyridaben as a Complex I inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibitor concentration at half-maximal inhibition (Ki) are key metrics.
| Parameter | Value | Organism/Tissue Source | Reference |
| IC50 | 2.4 nM | Rat liver and bovine heart mitochondria | [5] |
| EC50 | 3.77 µM | Rat dopaminergic neuronal cells (N27) | [9] |
| Ki | 0.36 nmol/mg protein | Rat brain mitochondrial membranes | [8] |
| Ki | 0.35 nmol/mg protein | Rat brain mitochondria (State 3 O2 uptake) | [8] |
| IC50 | 1.7 µM | Rat brain mitochondria (respiratory control) | [5] |
Experimental Protocols
The determination of Pyridaben's inhibitory effect on mitochondrial Complex I can be achieved through several well-established assays. Below is a detailed methodology for a common spectrophotometric assay.
Protocol: Spectrophotometric Assay of Complex I (NADH:Ubiquinone Oxidoreductase) Activity
1. Objective: To measure the rate of NADH oxidation by Complex I in isolated mitochondria or submitochondrial particles (SMPs) and to determine the inhibitory effect of Pyridaben.
2. Materials:
-
Isolated mitochondria or SMPs (e.g., from rat brain or heart)
-
Assay Buffer: 25 mM potassium phosphate (KH2PO4), 5 mM magnesium chloride (MgCl2), pH 7.2
-
NADH solution (10 mM)
-
Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)
-
Antimycin A (2 mM in ethanol) - To inhibit Complex III
-
Rotenone (2 mM in ethanol) - As a positive control for Complex I inhibition
-
Pyridaben stock solution (in an appropriate solvent like DMSO or ethanol)
-
UV/Vis Spectrophotometer capable of reading at 340 nm
3. Procedure:
-
Preparation of Reaction Mixture: In a 1 mL cuvette, add 800 µL of Assay Buffer. Add Antimycin A to a final concentration of 2 µM to prevent electron flow downstream of Complex I.
-
Addition of Ubiquinone: Add Ubiquinone-1 to a final concentration of 100 µM. This acts as the electron acceptor for Complex I.
-
Addition of Inhibitor: For test samples, add the desired concentration of Pyridaben. For control samples, add an equivalent volume of the solvent. For the positive control, add Rotenone to a final concentration of 2 µM. Incubate for 2-3 minutes at room temperature.
-
Addition of Mitochondria: Add 25-50 µg of mitochondrial protein to the cuvette and mix by gentle inversion.
-
Initiation of Reaction: Start the reaction by adding NADH to a final concentration of 200 µM.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 3-5 minutes). The rate of NADH oxidation is proportional to the decrease in absorbance (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Data Analysis: Calculate the specific activity of Complex I (nmol NADH/min/mg protein). To determine the IC50 of Pyridaben, perform the assay with a range of Pyridaben concentrations and plot the percent inhibition against the log of the inhibitor concentration.
This protocol is adapted from methodologies described in studies on mitochondrial complex inhibitors.[8][10]
Caption: Workflow for determining Complex I inhibition by Pyridaben via spectrophotometry.
Pyridaben exerts its potent acaricidal and insecticidal effects through a highly specific and powerful mechanism: the inhibition of mitochondrial Complex I.[4][5] This action disrupts the vital process of cellular respiration, leading to a catastrophic failure of the organism's energy production. The detailed understanding of this mechanism, supported by quantitative inhibitory data and robust experimental protocols, is essential for its effective use in integrated pest management programs and for the development of new, targeted pesticides.[1][3] Furthermore, the neurotoxic potential observed in non-target organisms underscores the importance of continued research into the broader biological impacts of Complex I inhibitors.[7][9]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. irac-online.org [irac-online.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solicitar una copia del documento [ri.conicet.gov.ar]
- 9. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Pyridaben
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Pyridaben, a potent acaricide and insecticide. This document details the synthetic pathways, experimental protocols, and analytical methods for the preparation and characterization of isotopically labeled Pyridaben, which is invaluable for metabolism, pharmacokinetic, and environmental fate studies.
Introduction to Pyridaben and Isotopic Labeling
Pyridaben is a pyridazinone derivative that acts as a powerful inhibitor of mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This mode of action leads to a rapid knockdown of various mite and insect pests.[1] The use of stable isotopes, such as deuterium (²H or D), in the synthesis of active pharmaceutical and agrochemical ingredients is a critical tool in modern research. Deuterium-labeled compounds serve as internal standards for quantitative analysis, aid in the elucidation of metabolic pathways, and can be used to investigate kinetic isotope effects. This guide focuses on a plausible and efficient synthetic strategy for preparing deuterium-labeled Pyridaben.
Synthetic Pathway for Deuterium-Labeled Pyridaben
The most efficient and environmentally friendly approach for the synthesis of Pyridaben is a one-pot reaction.[3][4] This guide adapts this "green" synthetic route for the incorporation of deuterium atoms. The proposed pathway involves the reaction of three key precursors, with deuterium being incorporated through the use of deuterated starting materials.
The primary strategy for deuterium labeling of Pyridaben focuses on the introduction of deuterium into the p-tert-butylbenzyl moiety and the thiourea backbone, as commercially available deuterated precursors for these components are accessible. Labeling of the pyridazinone ring is also proposed through a hydrogen-deuterium exchange reaction.
The overall proposed reaction for the synthesis of Deuterium-Labeled Pyridaben is as follows:
Figure 1: Proposed synthetic workflow for Deuterium-Labeled Pyridaben.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the deuterated precursors and the final deuterium-labeled Pyridaben product.
Synthesis of Deuterated Precursors
p-tert-Butylbenzyl-d11-chloride can be synthesized from commercially available tert-butylbenzene-d14 via a chloromethylation reaction.
Reaction:
tert-Butylbenzene-d14 + Paraformaldehyde + Concentrated HCl/H₂SO₄ → p-tert-Butylbenzyl-d11-chloride
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add tert-butylbenzene-d14 (1.0 eq).
-
Add paraformaldehyde (1.2 eq), concentrated sulfuric acid (2.0 eq), and concentrated hydrochloric acid (4.0 eq).
-
Heat the mixture to 70-75°C under vigorous stirring.
-
Maintain the reaction for 12-14 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure p-tert-butylbenzyl-d11-chloride.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Volume/Mass |
| tert-Butylbenzene-d14 | 148.31 | 0.1 | 14.83 g |
| Paraformaldehyde | 30.03 | 0.12 | 3.60 g |
| Conc. H₂SO₄ | 98.08 | 0.2 | 10.9 mL |
| Conc. HCl | 36.46 | 0.4 | 33.3 mL |
| p-tert-Butylbenzyl-d11-chloride | 197.77 | - | Theoretical Yield: ~19.78 g |
Table 1: Reagents for the synthesis of p-tert-butylbenzyl-d11-chloride.
Deuteration of the pyridazinone ring can be achieved through a hydrogen-deuterium (H/D) exchange reaction in the presence of a suitable catalyst and a deuterium source, such as D₂O.
Reaction:
4,5-Dichloro-3(2H)-pyridazinone + D₂O (in the presence of a catalyst) → 4,5-Dichloro-3(2H)-pyridazinone-d(n)
Protocol:
-
In a sealed reaction vessel, dissolve 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in D₂O.
-
Add a catalytic amount of a suitable H/D exchange catalyst (e.g., Pd/C or a homogeneous iridium catalyst).
-
Heat the mixture under microwave irradiation or conventional heating to facilitate the exchange.
-
Monitor the reaction progress by ¹H NMR to determine the extent of deuteration.
-
Upon completion, remove the catalyst by filtration.
-
Lyophilize the solution to remove D₂O and obtain the deuterated product.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass |
| 4,5-Dichloro-3(2H)-pyridazinone | 164.97 | 0.05 | 8.25 g |
| D₂O | 20.03 | Excess | - |
| Pd/C (10%) | - | Catalytic | ~0.1 g |
| 4,5-Dichloro-3(2H)-pyridazinone-d(n) | Variable | - | Theoretical Yield: ~8.25 g |
Table 2: Reagents for the deuteration of 4,5-dichloro-3(2H)-pyridazinone.
One-Pot Synthesis of Deuterium-Labeled Pyridaben
This procedure utilizes the deuterated precursors synthesized in the previous steps and commercially available Thiourea-d4.
Protocol:
-
To a stirred solution of a suitable solvent (e.g., ethanol) in a round-bottom flask, add 4,5-dichloro-3(2H)-pyridazinone-d(n) (1.0 eq).
-
Add Thiourea-d4 (1.1 eq) and a base (e.g., sodium hydroxide, 2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add p-tert-butylbenzyl-d11-chloride (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Deuterium-Labeled Pyridaben.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass |
| 4,5-Dichloro-3(2H)-pyridazinone-d(n) | Variable | 0.01 | ~1.65 g |
| Thiourea-d4 | 80.15 | 0.011 | 0.88 g |
| Sodium Hydroxide | 40.00 | 0.022 | 0.88 g |
| p-tert-Butylbenzyl-d11-chloride | 197.77 | 0.0105 | 2.08 g |
| Deuterium-Labeled Pyridaben | Variable | - | Theoretical Yield: ~3.8 g |
Table 3: Reagents for the one-pot synthesis of Deuterium-Labeled Pyridaben.
Analytical Characterization
The successful synthesis and isotopic purity of the deuterium-labeled Pyridaben must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the disappearance or reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated. The integration of the remaining proton signals relative to an internal standard provides a quantitative measure of the degree of deuteration.
-
²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing unequivocal evidence of deuterium incorporation. The chemical shifts in the ²H NMR spectrum will correspond to the positions of the labeled atoms.
-
¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm deuteration. Carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly different chemical shift compared to their protonated counterparts.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution and confirming the molecular weight of the deuterated product. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, Pyridaben-d15 (with deuteration on the tert-butylbenzyl and thiourea moieties) would show a molecular ion peak at m/z approximately 15 units higher than unlabeled Pyridaben. The isotopic cluster pattern will also differ significantly from the natural abundance pattern.
| Analytical Technique | Expected Observations for Deuterium-Labeled Pyridaben |
| ¹H NMR | Reduction or absence of signals for protons at labeled positions. |
| ²H NMR | Presence of signals at chemical shifts corresponding to labeled positions. |
| ¹³C NMR | Triplet splitting for carbons directly bonded to deuterium. |
| Mass Spectrometry | Increased molecular ion peak (M+n, where n is the number of D atoms). Altered isotopic cluster pattern. |
Table 4: Summary of analytical characterization techniques.
Mechanism of Action Signaling Pathway
Pyridaben's mode of action is the inhibition of the mitochondrial electron transport chain at Complex I. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in pest mortality.
Figure 2: Pyridaben's inhibition of the mitochondrial electron transport chain.
Conclusion
This technical guide outlines a robust and adaptable methodology for the synthesis of deuterium-labeled Pyridaben. By utilizing a one-pot synthesis approach with deuterated precursors, researchers can efficiently produce isotopically labeled Pyridaben for a variety of scientific applications. The detailed experimental protocols and analytical procedures provide a solid foundation for the successful synthesis and characterization of this important molecule. The provided diagrams offer clear visualizations of the synthetic workflow and the biochemical mechanism of action, making this guide a valuable resource for professionals in the fields of chemistry and drug development.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone [benchchem.com]
- 4. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pyridaben-d13
CAS Number: 2468638-05-1
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridaben-d13, a deuterated internal standard for the quantitative analysis of the acaricide and insecticide Pyridaben. This document details its chemical and physical properties, provides an exemplary experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outlines a general synthetic approach.
Core Data Presentation
The following tables summarize the key quantitative and qualitative data for this compound and its non-labeled analogue, Pyridaben.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2468638-05-1 | [1][2] |
| Molecular Formula | C₁₉H₁₂D₁₃ClN₂OS | [2] |
| Molecular Weight | 378.0 g/mol | [2] |
| Synonyms | Damanlin-d13 | [2] |
| Purity | ≥99% deuterated forms (d₁-d₁₃) | [2] |
| Formulation | A solid | [2] |
| Solubility | Chloroform: Slightly soluble | [2] |
Table 2: Chemical and Physical Properties of Pyridaben
| Property | Value | Reference |
| CAS Number | 96489-71-3 | |
| Molecular Formula | C₁₉H₂₅ClN₂OS | |
| Molecular Weight | 364.93 g/mol | |
| Mechanism of Action | Mitochondrial Electron Transport Inhibitor (METI) at Complex I | [2] |
| Ki Value | 0.36 nmol/mg protein (rat brain mitochondria) | [2] |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic methods for the precise quantification of Pyridaben residues in various matrices. Below is a detailed experimental protocol for the analysis of Pyridaben in a complex matrix like hemp, adapted from a published method.
Sample Preparation: Extraction of Pyridaben from Hemp
This protocol outlines the steps for extracting pyridaben from a solid matrix prior to LC-MS/MS analysis.
-
Homogenization: Grind approximately 5 g of the hemp sample to a particle size of less than 1 mm to ensure efficient extraction.
-
Internal Standard Spiking: Accurately weigh 1 g of the homogenized hemp into a 50 mL centrifuge tube. Spike the sample with a known concentration of this compound solution in acetonitrile.
-
Extraction:
-
Add 5 mL of acetonitrile containing 0.1% formic acid to the tube. The addition of formic acid helps to minimize the degradation of certain pesticides.
-
Cap the tube and vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge the tube for 10 minutes at 3000 rpm.
-
-
Filtration and Dilution:
-
Filter the supernatant through a 0.22-μm nylon syringe filter into a clean vial.
-
Transfer 0.5 mL of the filtered extract into a 2 mL HPLC vial and dilute with 0.5 mL of acetonitrile with 0.1% formic acid.
-
LC-MS/MS Analysis
The following are the instrumental parameters for the analysis of Pyridaben using an LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium formate in methanol.
-
LC Gradient: Start with 5% B for 0.5 min, increase linearly to 60% B in 3.5 min, then to 95% B in 8 min, and finally to 100% B in 0.5 min, holding for 4 min.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 3 μL.
-
-
Mass Spectrometry (MS) Conditions:
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for both Pyridaben and this compound need to be determined and optimized on the specific instrument.
-
Synthesis of Isotopically Labeled Pyridaben
A one-pot synthesis method for Pyridaben involves the reaction of 4,5-dichloropyridazin-6(1H)-one, p-tert-butylbenzyl chloride, and thiourea. To synthesize this compound, deuterated versions of p-tert-butylbenzyl chloride, where the deuterium atoms are strategically placed on the tert-butyl group and the phenyl ring, would be required. The synthesis of such deuterated precursors is a specialized process in organic chemistry.
Mandatory Visualizations
Experimental Workflow for Pyridaben Residue Analysis
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Pyridaben in a sample matrix using this compound as an internal standard.
Caption: Experimental workflow for Pyridaben analysis.
Logical Relationship in Internal Standard-Based Quantification
The diagram below outlines the logical principle of using an internal standard for accurate quantification in analytical chemistry.
Caption: Principle of internal standard quantification.
References
- 1. Synthesis and Bio-Evaluation of New (18) F-Labeled Pyridaben Analogs with Improved Stability for Myocardial Perfusion Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of (18)F-labeled Pyridaben Analogues for Myocardial Perfusion Imaging in Mice, Rats and Chinese mini-swine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Characteristics of Pyridaben-d13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridaben-d13, the deuterated analogue of the acaricide Pyridaben, serves as a critical internal standard for its quantification in various matrices by mass spectrometry. Understanding its physical characteristics is paramount for accurate sample preparation, analytical method development, and interpretation of results. This guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Pyridaben, to provide reasonable estimations where necessary. This guide also outlines general experimental protocols for the determination of key physical properties.
Chemical Identity and Structure
This compound is a synthetic organochlorine compound belonging to the pyridazinone class of chemicals. The deuterium labeling is typically on the tert-butylphenyl group.
Chemical Name: 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl-d9)phenyl-2,3,5,6-d4]methyl]thio]-3(2H)-pyridazinone.[1]
Synonyms: Damanlin-d13.[1]
Molecular Formula: C₁₉H₁₂ClD₁₃N₂OS.[1]
CAS Number: 2468638-05-1.[1]
Quantitative Physical Data
The following table summarizes the key physical characteristics of this compound. It is important to note that much of the quantitative data, such as melting and boiling points, are derived from the non-deuterated form, Pyridaben, and should be considered as close approximations for this compound. Isotopic substitution can slightly alter physical properties.
| Property | Value | Source |
| Molecular Weight | 378.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms | [1] |
| Melting Point | 111-112 °C (for Pyridaben) | [2][3][4][5][6] |
| Boiling Point | Decomposes at ~200 °C; Estimated at 429.9 °C (for Pyridaben) | [3][5][7][8][9] |
| Density | 1.2 g/cm³ at 20 °C (for Pyridaben) | [2][3][9][10] |
| Water Solubility | 0.012 mg/L at 20 °C (for Pyridaben) | [1][3][4] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform | [1] |
| Vapor Pressure | 1.18 x 10⁻⁶ mm Hg at 20 °C (for Pyridaben) | [3] |
Experimental Protocols for Physical Characterization
Determination of Melting Point
The melting point can be determined using Differential Scanning Calorimetry (DSC).
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
Determination of Boiling Point
Due to its high boiling point and decomposition at elevated temperatures, the boiling point of Pyridaben is typically estimated using computational models rather than determined experimentally.
Determination of Solubility
The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.
-
Apparatus: A constant temperature water bath with a shaker, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, chloroform) in a flask.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of this compound in the diluted solution is determined by a suitable analytical method, and the original solubility is calculated.
-
Visualization of Key Relationships
The following diagram illustrates the logical flow from the chemical identity of this compound to its key physical properties.
References
- 1. pyridaben, 96489-71-3 [thegoodscentscompany.com]
- 2. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Pyridaben 20% WP [topsencn.com]
- 5. Pyridaben CAS#: 96489-71-3 [m.chemicalbook.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Pyridaben (C19H25ClN2OS) Analytical Standard, Best Price for High-Quality PESTANAL [nacchemical.com]
- 8. accustandard.com [accustandard.com]
- 9. Pyridaben-Insecticide - Pesticide, Herbicide, Insecticide [gremont.com.tw]
- 10. Pyridaben | 96489-71-3 | Benchchem [benchchem.com]
The Metabolic Pathway of Pyridaben-d13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridaben is a broad-spectrum acaricide and insecticide widely used in agriculture. Understanding its metabolic fate is crucial for assessing its toxicological profile, environmental impact, and for the development of safer and more effective pesticides. This technical guide provides an in-depth overview of the metabolic pathway of Pyridaben, with a focus on its deuterated isotopologue, Pyridaben-d13. The use of stable isotope-labeled compounds like this compound is instrumental in metabolic studies, allowing for precise tracing and quantification of the parent compound and its metabolites. This document details the known metabolic transformations, the enzymes involved, and provides standardized experimental protocols for its investigation.
Core Metabolic Transformations
In mammalian systems, particularly in rats, Pyridaben undergoes extensive metabolism before its excretion. The primary route of elimination is through the feces[1]. The metabolic pathway can be broadly categorized into Phase I and Phase II reactions.
Phase I Metabolism: Oxidation
The initial phase of Pyridaben metabolism primarily involves oxidative reactions catalyzed by the Cytochrome P450 (CYP450) monooxygenase system. These reactions target the tert-butyl group of the molecule, leading to the formation of hydroxylated and carboxylated metabolites. Two major Phase I metabolites identified in livestock are:
-
PB-9 (2-tert-butyl-5-[4(-1,1-dimethyl-2-hydroxyethyl)benzylthio-4-chloropyridazin-3(2H)-one]): This metabolite is a result of the hydroxylation of one of the methyl groups on the tert-butyl moiety.
-
PB-7 (2-tert-butyl-5-(4-(1-carboxy-1-methylethyl)benzylthio)-4-chloropyridazin-3(2H)-one]): Further oxidation of the hydroxylated intermediate (PB-9) leads to the formation of a carboxylic acid, resulting in PB-7.
Phase II Metabolism: Conjugation
Following Phase I oxidation, the resulting metabolites, as well as the parent compound to some extent, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. In rats, there is evidence of glucuronide conjugate formation in the bile[1]. This suggests the involvement of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the hydroxylated metabolites.
Quantitative Data Summary
Currently, publicly available quantitative data on the specific levels of this compound metabolites is limited. The following table summarizes the general findings from rat metabolism studies.
| Parameter | Finding | Reference |
| Primary Route of Elimination | Feces | [1] |
| Unmetabolized Parent Compound in Feces | Nearly 20% of the excreted residue | [1] |
| Identified Conjugates in Bile | Glucuronide conjugate(s) | [1] |
| Identified Metabolites in Livestock | PB-7 and PB-9 |
Experimental Protocols
The following are detailed methodologies for key experiments to study the metabolic pathway of this compound.
In Vitro Metabolism using Rat Liver Microsomes
This protocol is designed to investigate the oxidative metabolism of this compound by hepatic enzymes.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Rat liver microsomes (commercially available or prepared in-house)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, combine rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution to achieve a final substrate concentration of 1-10 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
3. Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the parent ion of this compound and the expected masses of its metabolites (e.g., hydroxylated and carboxylated forms). Develop specific multiple reaction monitoring (MRM) transitions for quantification.
In Vivo Metabolism Study in Rats
This protocol outlines an in vivo study to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole animal model.
1. Animals and Dosing:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
House the rats individually in metabolism cages that allow for the separate collection of urine and feces.
-
Acclimatize the animals for at least 3 days before the study.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., corn oil).
2. Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
At the end of the study, euthanize the animals and collect blood and major tissues (liver, kidney, fat, etc.).
3. Sample Processing:
-
Urine: Homogenize the collected urine samples and treat with β-glucuronidase/sulfatase to hydrolyze conjugates. Extract the metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Feces: Homogenize the fecal samples with water, followed by extraction with an organic solvent (e.g., acetonitrile).
-
Plasma: Separate plasma from blood by centrifugation. Precipitate proteins with acetonitrile.
-
Tissues: Homogenize tissues in an appropriate buffer and extract with an organic solvent.
4. Analytical Method (LC-MS/MS):
-
Analyze the processed samples using the LC-MS/MS method described in the in vitro protocol. The use of this compound allows for easy differentiation of the administered compound and its metabolites from endogenous matrix components.
Conclusion
The metabolism of Pyridaben is a complex process involving both Phase I and Phase II enzymatic reactions. The primary metabolic pathway in mammals involves oxidation of the tert-butyl group, followed by conjugation to facilitate excretion. The use of this compound is a powerful tool for elucidating this pathway and quantifying the resulting metabolites. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the metabolic fate of this important agricultural chemical. Further studies are warranted to identify the specific CYP450 and UGT isozymes involved and to fully characterize all metabolic intermediates.
References
Pyridaben-d13 stability and storage
An In-depth Technical Guide to the Stability and Storage of Pyridaben-d13
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a deuterated internal standard crucial for the accurate quantification of the acaricide Pyridaben.
Overview of this compound
This compound is a stable isotope-labeled version of Pyridaben, intended for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical formula is C₁₉H₁₂D₁₃ClN₂OS, with a molecular weight of approximately 378.0 g/mol .[1][2] The high level of deuteration (≥99% deuterated forms) ensures its utility in distinguishing it from the unlabeled analyte.[1]
Storage and Stability Data
The stability of this compound is critical for its effective use as an internal standard. The following table summarizes the available data on its storage and stability.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C for long-term storage | Cayman Chemical[1] |
| +4°C | LGC Standards[3] | |
| Long-Term Stability | ≥ 4 years at -20°C | Cayman Chemical[1] |
| Shipping Temperature | Room temperature | Cayman Chemical, LGC Standards[1][3] |
| Physical Format | Neat solid | LGC Standards[3] |
| Purity | >95% (HPLC) / ≥99% deuterated forms (d₁-d₁₃) | LGC Standards, Cayman Chemical[1][3] |
It is noteworthy that different suppliers provide slightly different storage temperature recommendations. For optimal long-term stability and to minimize degradation, storage at -20°C is advisable, as supported by the multi-year stability data.[1]
Information on the non-deuterated parent compound, Pyridaben, indicates that it is stable at 50°C for 90 days across a pH range of 4, 7, and 9 in organic solvents.[4] However, it is unstable to light.[4] General storage advice for Pyridaben is to keep it in a cool, dry place and to protect it from sunlight, heat, and humidity.[4][5] These precautions are also prudent for the storage of this compound.
Factors Influencing Stability
Based on the data for the parent compound, the stability of this compound can be influenced by several factors. The following diagram illustrates these key relationships.
Generalized Experimental Protocol for Stability Assessment
While a specific, detailed experimental protocol for the stability testing of this compound is not publicly available, a general workflow can be established. This protocol outlines the steps to assess the stability of a deuterated analytical standard like this compound under various conditions.
Objective: To determine the stability of this compound under defined storage and stress conditions over a set period.
Materials:
-
This compound (neat solid)
-
High-purity solvents (e.g., acetonitrile, methanol, chloroform)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system with a suitable column
-
Environmental chambers or incubators for temperature and humidity control
-
Light exposure chamber (photostability chamber)
-
pH meter and buffers
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., chloroform, in which it is slightly soluble) to prepare a stock solution of known concentration.[1]
-
-
Experimental Conditions:
-
Long-Term Stability: Aliquot the stock solution into amber vials and store them at the recommended long-term storage temperature (-20°C) and an alternative temperature (+4°C).
-
Accelerated Stability: Store aliquots at elevated temperatures (e.g., 40°C, 50°C) to simulate long-term storage in a shorter period.
-
Photostability: Expose aliquots in clear vials to a controlled light source, while keeping control samples in the dark.
-
pH Stability: Prepare solutions in buffers of varying pH (e.g., 4, 7, 9) and store them at a controlled temperature.
-
-
Time Points for Analysis:
-
Define specific time points for analysis (e.g., 0, 1, 3, 6, 12 months for long-term stability; shorter intervals for accelerated and photostability studies).
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating HPLC or GC-MS method. The method should be able to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of degradation.
-
Identify any major degradation products if possible.
-
Determine the shelf-life based on the acceptable level of degradation (e.g., not more than 5% loss of parent compound).
-
The following diagram illustrates this generalized workflow.
Conclusion and Recommendations
For routine use as an internal standard, it is recommended to store this compound as a neat solid at -20°C to ensure its long-term stability of at least four years.[1] Stock solutions should be stored in amber vials at low temperatures and protected from light. While Pyridaben shows stability in various organic solvents and across a range of pH values, it is crucial to perform stability tests in the specific analytical matrix being used. By adhering to these storage and handling guidelines, researchers can ensure the integrity and accuracy of their quantitative analyses involving Pyridaben.
References
Methodological & Application
Application Note: Quantification of Pyridaben in Complex Matrices using Pyridaben-d13 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the insecticide/miticide Pyridaben in complex matrices, such as hemp, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Pyridaben-d13, is employed to compensate for matrix effects and variations during sample preparation and analysis. The described protocol, including a simple solvent extraction, provides excellent recovery and reproducibility, making it suitable for routine testing in regulatory compliance and quality control laboratories.
Introduction
Pyridaben is a widely used pesticide for controlling mites and insects on various crops. Its potential presence in consumer products necessitates reliable analytical methods for its detection and quantification. LC-MS/MS offers high selectivity and sensitivity for this purpose. The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the behavior of the analyte during extraction and ionization, thus correcting for potential losses and matrix-induced signal suppression or enhancement.[1] This document provides a detailed protocol for the analysis of Pyridaben using this compound as an internal standard, applicable to researchers, scientists, and professionals in the field of drug development and food safety.
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Sample Matrix: Ground hemp (or other relevant complex matrix)
Standard and Sample Preparation
2.1. Standard Stock Solutions
Prepare individual stock solutions of Pyridaben and this compound in acetonitrile at a concentration of 1 mg/mL. Store these solutions at 4°C in amber vials.
2.2. Working Standard Solutions
Prepare working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve ranging from 1 ng/mL to 200 ng/mL.
2.3. Internal Standard Spiking Solution
Prepare a working solution of this compound at a suitable concentration (e.g., 40 µg/mL) in acetonitrile.[2]
2.4. Sample Extraction
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Spike the sample with 100 µL of the this compound internal standard solution.[2]
-
Add 5 mL of acetonitrile with 0.1% formic acid to the tube.[2]
-
Vortex the tube for 10 minutes to ensure thorough extraction.[2]
-
Centrifuge the extract for 10 minutes at 3000 rpm.[2]
-
Filter the supernatant through a 0.22 µm nylon syringe filter into a clean vial.[2]
-
For analysis, dilute the extracted sample 1:1 with acetonitrile containing 0.1% formic acid.[2]
Figure 1: Sample Preparation Workflow.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
-
LC System: Agilent 1200 LC or equivalent[4]
-
Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[4]
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water[2]
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium formate in methanol[2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL[2]
-
Column Temperature: 40 °C[4]
-
Gradient:
3.2. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent G6410A Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for Pyridaben and this compound should be optimized. For confirmation, at least two SRM transitions are recommended.[5]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Pyridaben | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions need to be determined empirically on the specific instrument used.
Figure 2: LC-MS/MS Analysis Workflow.
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) in the selected matrix.
Linearity:
A linear response was observed over the concentration range of 1 to 200 ng/mL for Pyridaben, with a coefficient of determination (R²) greater than 0.995.[6]
Accuracy and Precision:
The accuracy of the method was assessed by the recovery of Pyridaben from spiked blank matrix samples at three different concentration levels. The precision was evaluated by the relative standard deviation (RSD) of replicate measurements.
| Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) |
| 0.05 | 95.2 | 5.8 |
| 0.5 | 98.7 | 4.2 |
| 1.0 | 101.5 | 3.5 |
The recovery of Pyridaben from the hemp matrix was within the acceptable range of 80-120%, with an RSD of less than 20%.[2][3]
Limit of Quantification (LOQ):
The LOQ was determined as the lowest concentration of the analyte that could be reliably quantified with acceptable accuracy and precision. The LOQ for Pyridaben in the hemp matrix was established to be in the range of 0.0025–0.1 μg/g.[3]
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Pyridaben in complex matrices. The simple extraction procedure and the use of an isotopic internal standard ensure high accuracy and precision, making the method suitable for high-throughput analysis in various applications, including food safety and environmental monitoring. The validation data demonstrates that the method meets the typical requirements for analytical performance.
References
- 1. lcms.cz [lcms.cz]
- 2. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyridaben using Pyridaben-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridaben is a widely used broad-spectrum acaricide and insecticide for controlling various mites and insects on a range of crops.[1] Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][3] Due to its potential for residues in food products and its toxicity to non-target organisms, sensitive and accurate quantification methods are essential for monitoring its levels in various matrices and for risk assessment.[1]
This document provides detailed application notes and protocols for the quantitative analysis of Pyridaben in various sample types, utilizing its stable isotope-labeled internal standard, Pyridaben-d13, for enhanced accuracy and precision. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive method for detecting pesticide residues.[4]
Principle
The quantification of Pyridaben is achieved by employing an isotope dilution method using this compound as an internal standard. This compound is chemically identical to Pyridaben but has thirteen of its hydrogen atoms replaced with deuterium. This results in a mass shift that is easily distinguishable by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the extraction process, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. The concentration of Pyridaben in the sample is determined by comparing the peak area ratio of the analyte (Pyridaben) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the validation of Pyridaben quantification methods using LC-MS/MS.
Table 1: LC-MS/MS Method Validation Parameters for Pyridaben
| Parameter | Result |
| Linearity (R²) | >0.99[4][5] |
| Limit of Detection (LOD) | 0.003 mg/kg[6] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[6] |
| Accuracy (Recovery %) | 79.9 - 105.1%[4] |
| Precision (RSD %) | ≤15%[4] |
Table 2: Example of Recovery Data in Different Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Hot Pepper Fruit | 0.01 | 95.2 | 8.5 |
| 0.1 | 101.3 | 5.2 | |
| Hot Pepper Leaves | 0.01 | 89.7 | 12.1 |
| 0.1 | 98.6 | 6.8 | |
| Tomato | 0.01 | 92.5 | 9.3 |
| 0.1 | 99.8 | 4.7 | |
| Orange | 0.01 | 85.4 | 14.2 |
| 0.1 | 96.1 | 7.5 |
Experimental Protocols
Sample Preparation using QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[7][8][9][10][11]
Materials:
-
Homogenizer
-
50 mL polypropylene centrifuge tubes with screw caps
-
Centrifuge
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
Pyridaben analytical standard
-
This compound internal standard solution (in acetonitrile)
Procedure:
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of fruit or vegetable) and homogenize it to a uniform consistency.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent. The composition of the sorbent depends on the sample matrix. A common mixture for general produce is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high chlorophyll content, GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for re-equilibration.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
MRM Transitions: The precursor and product ions for Pyridaben and this compound should be optimized. Typical transitions are provided in Table 3.
Table 3: Example MRM Transitions for Pyridaben and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Pyridaben | 365.2 | 147.1 | 119.1 | 25 |
| This compound | 378.2 | 154.1 | 126.1 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Diagrams
Caption: Experimental workflow for Pyridaben quantification.
Caption: Pyridaben's inhibition of mitochondrial Complex I.
References
- 1. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solicitar una copia del documento [ri.conicet.gov.ar]
- 3. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. measurlabs.com [measurlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Analysis of Pyridaben Residues using Pyridaben-d13
Introduction
Pyridaben is a broad-spectrum contact insecticide and acaricide used to control mites and insects on a variety of agricultural products. Due to potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for pyridaben in food commodities. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety. The use of a stable isotope-labeled internal standard, such as Pyridaben-d13, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the analysis of pyridaben residues in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of pyridaben in various food matrices. These values are compiled from multiple validated methods and demonstrate the expected performance of the protocols described below.
Table 1: Method Detection and Quantification Limits for Pyridaben
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Hot Pepper | - | 0.003 - 0.012 mg/kg[2] |
| Eggplant | < 0.41 µg/L | 0.2 µg/kg[3] |
| Cucumber | 0.001 µg/mL | 0.003 µg/mL |
| Strawberry | 0.0001 - 0.0059 mg/kg | 0.0003 - 0.0197 mg/kg[4] |
| General Food Matrices | - | 0.01 mg/kg[5] |
Table 2: Recovery and Precision Data for Pyridaben Analysis
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Hot Pepper | Not Specified | 79.9 - 105.1[2] | ≤ 15[2] |
| Eggplant | Not Specified | 79.4 - 103[3] | 2.1 - 15.3[3] |
| Cucumber | Not Specified | 95.7 | Not Specified[6] |
| Strawberry | 0.005 - 0.5 | 70 - 125[4] | < 10[4] |
| Persimmon | 0.1 | 89.2 - 103.1[7] | 4.1 - 10.2[7] |
| General Food Matrices | 0.01, 0.05, 0.1 | 70 - 120[8] | < 20[8] |
Experimental Protocols
Preparation of Standards
-
Pyridaben Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pyridaben analytical standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions of pyridaben by serial dilution of the stock solution with acetonitrile to cover the desired calibration range (e.g., 1 to 100 ng/mL).[9]
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[8]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard spiking solution to achieve a final concentration of 50 ng/g in the sample.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of pyridaben.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[9]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for pyridaben analysis.
-
MS/MS Detection: Monitor the precursor and product ion transitions for both pyridaben and this compound in Multiple Reaction Monitoring (MRM) mode. The specific transitions should be optimized on the instrument being used. An example transition for Pyridaben is m/z 365.2 → 147.1.[5]
Visualizations
Caption: Experimental workflow for pesticide residue analysis.
Caption: Logic of Isotope Dilution Analysis.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pyridaben, dinotefuran, DN and UF in eggplant ecosystem under open-field conditions: Dissipation behaviour and residue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of Pyridaben and its Isotope Labeled Internal Standard, Pyridaben-d13
Introduction
Pyridaben is a widely utilized broad-spectrum acaricide and insecticide for controlling mites, aphids, and whiteflies on various agricultural products.[1][2] Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyridaben in food and environmental samples.[2][3] Accurate quantification of Pyridaben residues is crucial for ensuring food safety and environmental monitoring.
The use of a stable isotope-labeled internal standard, such as Pyridaben-d13, is the gold standard for achieving high accuracy and precision in quantitative analysis by chromatography-mass spectrometry (LC-MS/MS or GC-MS). The internal standard, being chemically identical to the analyte, co-extracts and co-elutes, effectively compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides detailed protocols for the extraction and cleanup of Pyridaben and this compound from two common sample matrices: soil/sediment and agricultural products.
Protocol 1: Extraction of this compound from Soil & Sediment
This protocol is based on established methods for extracting Pyridaben from soil and pond sediment, employing solvent extraction followed by solid-phase cleanup.[4][5] The method is suitable for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[4][5]
Experimental Protocol
-
Sample Weighing: Weigh 20 g of a homogenized soil or sediment sample into a 250 mL Erlenmeyer flask.[4]
-
Fortification (Spiking): Fortify the sample by adding a known volume of this compound standard solution. For method validation or recovery studies, also spike with a known concentration of Pyridaben standard.
-
Extraction:
-
Concentration:
-
Transfer a measured aliquot of the methanol extract into an evaporation flask.
-
Concentrate the extract to dryness using a rotary evaporator at 40-45 °C.[5]
-
-
Florisil Column Cleanup:
-
Prepare a Florisil solid-phase extraction (SPE) column.
-
Dissolve the dried residue in a small volume of the Florisil column elution mixture (e.g., a mixture of toluene and acetone).[4]
-
Apply the dissolved sample to the pre-conditioned Florisil column.[4]
-
Wash the column with 5 mL of the elution mixture and discard the eluate.[4][5]
-
Elute the target analytes (Pyridaben and this compound) with 60 mL of the elution mixture, collecting the eluate in a clean flask.[4][5]
-
-
Final Concentration & Reconstitution:
-
Analysis: Transfer the final extract to an autosampler vial for GC analysis.
Workflow Diagram: Soil & Sediment Extraction
Quantitative Data Summary
| Parameter | Matrix | Value | Reference |
| Mean Recovery | Pond Sediment | 97.5% (n=8) | [6] |
| Standard Deviation | Pond Sediment | ±7.9% | [6] |
| Limit of Quantitation (LOQ) | Soil / Pond Sediment | 0.01 µg/g (ppm) | [4][5][6] |
Protocol 2: QuEChERS Method for this compound in Agricultural Products
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely adopted for pesticide residue analysis in a variety of food matrices, including fruits and vegetables.[7][8][9] It involves a solvent extraction with acetonitrile followed by a simple cleanup step known as dispersive solid-phase extraction (dSPE).
Experimental Protocol
-
Sample Homogenization: Homogenize a representative portion of the agricultural product (e.g., kiwifruit, strawberries, leafy greens) to a uniform paste.[10] For dry products, hydration may be necessary.[8]
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Fortification (Spiking): Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (MeCN) to the centrifuge tube.[11] For certain matrices or acidic pesticides, acidified acetonitrile (e.g., with 1% acetic acid) may be used.[9]
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.[7]
-
Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to separate the layers.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube.[9]
-
The dSPE tube contains a mixture of anhydrous MgSO₄ (to remove water) and sorbents to remove interferences. A common mixture for general produce is PSA (Primary Secondary Amine) to remove sugars and fatty acids. For pigmented samples, GCB (Graphitized Carbon Black) may be added, and for fatty samples, C18 is used.[9][12]
-
Vortex the dSPE tube for 30-60 seconds.
-
Centrifuge the tube (e.g., at 4000 rpm for 5 minutes).
-
-
Final Preparation & Analysis:
-
Carefully transfer the cleaned-up supernatant into an autosampler vial.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS.
-
Workflow Diagram: QuEChERS for Agricultural Products
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. An overview on the green synthesis and removal methods of pyridaben - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 8. iris.unito.it [iris.unito.it]
- 9. lcms.cz [lcms.cz]
- 10. food-safety.com [food-safety.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. gcms.cz [gcms.cz]
Application Note: High-Throughput Analysis of Pyridaben in Agricultural Matrices using a Validated GC-MS/MS Method with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative determination of the acaricide Pyridaben in complex agricultural matrices. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, Pyridaben-d13. The sample preparation is streamlined using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This method provides excellent linearity, recovery, and low detection limits, making it suitable for routine monitoring and regulatory compliance testing in food safety and environmental laboratories.
Introduction
Pyridaben is a broad-spectrum acaricide and insecticide used to control mites and other pests on a variety of crops.[1] Due to its potential for consumer exposure through dietary intake, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Pyridaben in food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Pyridaben residues.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the analysis of pesticide residues in complex matrices.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5] This application note provides a comprehensive protocol for the analysis of Pyridaben, validated to meet stringent performance criteria.
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method is a simple and effective sample preparation technique for the extraction of pesticide residues from various food matrices.[1][6][7]
a. Extraction:
-
Homogenize a representative 10-15 g sample of the agricultural matrix (e.g., fruit, vegetable, or soil).
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. The choice of sorbent may be adjusted based on the matrix.
-
Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
References
- 1. phenomenex.com [phenomenex.com]
- 2. d-nb.info [d-nb.info]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. lcms.cz [lcms.cz]
- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for QuEChERS Analysis of Pyridaben using Pyridaben-d13 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of the pesticide Pyridaben in food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol incorporates the use of a stable isotope-labeled internal standard, Pyridaben-d13, to ensure high accuracy and precision in analytical results. This method is suitable for researchers in food safety, environmental monitoring, and drug development who require a reliable and efficient workflow for pesticide residue analysis. The subsequent sections detail the experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
Pyridaben is a widely used insecticide and acaricide for controlling various pests on a range of agricultural products.[1] Its mode of action involves the inhibition of the mitochondrial electron transport chain at complex I, disrupting cellular respiration in target organisms.[2][3] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyridaben in food commodities.
The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[4] This application note describes a modified QuEChERS protocol optimized for the extraction and cleanup of Pyridaben from a representative food matrix (strawberries). The use of an internal standard, such as the deuterium-labeled this compound, is crucial for compensating for matrix effects and variations during sample preparation and instrumental analysis, thereby improving the accuracy and reliability of quantification.[5][6]
Experimental Protocols
This protocol is a comprehensive guide for the analysis of Pyridaben in strawberries using the QuEChERS method with this compound as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Water (LC-MS grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate (QuEChERS extraction salt packets are commercially available)
-
dSPE Sorbents: Primary secondary amine (PSA), Anhydrous magnesium sulfate (MgSO₄) (Dispersive SPE kits are commercially available)
-
Standards: Pyridaben (analytical standard), this compound (internal standard)
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system
2. Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Pyridaben and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Pyridaben by diluting the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
3. Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative 10 g sample of strawberries.
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard spiking solution to achieve a final concentration of 100 ng/g in the sample.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific transitions for Pyridaben and this compound are listed in Table 2.
Data Presentation
The following tables summarize the quantitative data typically obtained from the validation of this method.
Table 1: Method Validation Data for Pyridaben in Strawberries
| Parameter | Value |
| Linearity Range | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery (at 10, 50, 100 µg/kg) | 85 - 110% |
| Precision (RSD, %) | < 15% |
| Limit of Detection (LOD) | 1 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
Note: These are typical values and may vary depending on the specific instrumentation and matrix.
Table 2: MRM Transitions for Pyridaben and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Pyridaben | 365.1 | 147.0 | 25 | 309.0 | 15 |
| This compound | 378.0 | 160.0 | 25 | - | - |
Source: MRM transitions are based on publicly available data and may require optimization on the specific instrument used.[2]
Visualizations
Diagram 1: QuEChERS Experimental Workflow
Caption: A flowchart illustrating the key steps of the QuEChERS protocol for Pyridaben analysis.
Diagram 2: Mode of Action of Pyridaben
Caption: Pyridaben inhibits Complex I of the mitochondrial electron transport chain, blocking ATP synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical standard for Pyridaben in HPLC
An ### Application Note: Analysis of Pyridaben by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridaben is a non-systemic insecticide and acaricide used to control mites, aphids, and leafhoppers on a variety of crops.[1] It functions by inhibiting mitochondrial electron transport at Complex I.[2] Due to its widespread use, the development of a robust and reliable analytical method for the quantification of Pyridaben residues in various matrices is crucial for ensuring food safety and environmental monitoring. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of Pyridaben.
The physicochemical properties of Pyridaben are summarized in Table 1. It has low aqueous solubility and is unstable to light, which are important considerations for sample preparation and storage.[3]
Table 1: Physicochemical Properties of Pyridaben
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₅ClN₂OS | [3] |
| Molecular Weight | 364.9 g/mol | [3] |
| Aqueous Solubility | Low | [2] |
| UV-vis Absorption Max | 296.5 nm (in neutral solution) | [2] |
| Stability | Unstable to light |[3] |
Principle
This method utilizes RP-HPLC to separate Pyridaben from potential matrix interferences. The separation is achieved on a C18 stationary phase, which retains the non-polar Pyridaben analyte. A mobile phase consisting of a mixture of acetonitrile and water allows for the elution of Pyridaben, which is then quantified by a UV detector at its absorption maximum.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or similar)
-
-
Chemicals and Reagents:
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pyridaben analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored in an amber vial at 4°C.
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the intermediate stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticide residues from complex matrices like fruits, vegetables, or soil.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing Pyridaben) and a lower aqueous/solid layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a d-SPE cleanup tube (commonly containing PSA and magnesium sulfate).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at a high speed for 2 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Chromatographic Conditions
The following conditions have been optimized for the analysis of Pyridaben.
Table 2: HPLC Operating Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v)[1][6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 30°C |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 297 nm[2] |
| Run Time | ~10 minutes |
Method Validation
The analytical method was validated according to international guidelines to ensure its suitability for its intended purpose. The key validation parameters, their typical procedures, and acceptance criteria are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank matrix, placebo, and standard solution to ensure no interfering peaks at the retention time of Pyridaben. | No interference at the analyte's retention time. Peak purity should be confirmed if using a PDA detector. |
| Linearity | Analyze a series of at least five standard concentrations. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995.[8] |
| Accuracy (Recovery) | Spike a blank matrix sample with known concentrations of Pyridaben (e.g., at 3 levels) and analyze. Calculate the percentage recovery. | Mean recovery should be within 80-120%.[7][9] |
| Precision (Repeatability) | Analyze at least six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of the response. | S/N ratio of 3:1.[8] |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the response. | S/N ratio of 10:1.[8] |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temp ±2°C) and observe the effect on results. | Results should remain unaffected by small, deliberate variations in method parameters. RSD of results should be within acceptable limits. |
Conclusion
The described RP-HPLC-UV method provides a simple, accurate, and reliable protocol for the quantitative determination of Pyridaben. The use of a standard C18 column and a common acetonitrile/water mobile phase makes the method accessible for most analytical laboratories. The QuEChERS protocol for sample preparation is effective for a wide range of complex matrices, ensuring adequate cleanup and recovery. Proper method validation confirms that the procedure is suitable for routine quality control, residue monitoring, and research applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]
- 3. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridaben | CAS 96489-71-3 | LGC Standards [lgcstandards.com]
- 5. Separation of Pyridaben on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 7. ijsr.in [ijsr.in]
- 8. chemisgroup.us [chemisgroup.us]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyridaben-d13 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Pyridaben-d13, a deuterated analog of the acaricide/insecticide Pyridaben, in pharmacokinetic (PK) research. The inclusion of detailed protocols and data visualization aims to equip researchers with the necessary tools to design and execute robust PK studies.
Introduction to Pyridaben and the Role of Deuteration in Pharmacokinetics
Pyridaben is a non-systemic acaricide and insecticide known for its rapid knockdown effect and long residual activity.[1] It functions by inhibiting the mitochondrial electron transport chain at complex I.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Pyridaben is crucial for assessing its efficacy and potential toxicity.
The use of deuterated compounds, such as this compound, in pharmacokinetic studies offers significant advantages. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (the common isotope of hydrogen).[2] This "kinetic isotope effect" can slow down metabolic processes, particularly those involving the cleavage of carbon-hydrogen bonds by metabolic enzymes.[2][3][4] Consequently, deuterated compounds may exhibit a longer half-life and altered metabolic profiles compared to their non-deuterated counterparts.[2][5]
Furthermore, deuterated compounds serve as excellent internal standards for quantitative bioanalysis using mass spectrometry, enhancing the accuracy and reliability of pharmacokinetic data.[3][] By co-administering the deuterated and non-deuterated forms of a drug, researchers can minimize experimental variability and obtain more precise pharmacokinetic parameters.[]
Application of this compound in Pharmacokinetic Studies
The primary application of this compound is to serve as a stable isotope-labeled internal standard for the quantitative analysis of Pyridaben in biological matrices. This approach allows for highly accurate and precise measurements of Pyridaben concentrations in plasma, tissues, and excreta, which is fundamental to characterizing its pharmacokinetic profile.
A key advantage of using this compound is in "cassette" or "cocktail" dosing studies, where multiple compounds are administered simultaneously. The distinct mass of this compound allows for its unambiguous detection by mass spectrometry, even in the presence of the non-deuterated Pyridaben and other co-administered substances.
Pharmacokinetic Profile of Pyridaben (Non-deuterated)
While specific pharmacokinetic data for this compound is not yet publicly available, studies on non-deuterated Pyridaben provide a basis for what to expect and how to design future studies.
| Parameter | Finding | Species | Citation |
| Absorption | Fairly rapid but incomplete following oral administration. | Rat | [7] |
| Metabolism | Highly metabolized, yielding minor metabolites. | Rat, Plants, Livestock | [7] |
| Excretion | A significant percentage (20-30% at high doses) is excreted in the bile. | Rat | [7] |
| Half-life (in green beans) | 1.5 days | - | [8] |
Experimental Protocols
The following are detailed protocols for conducting a pharmacokinetic study using this compound as an internal standard.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Pyridaben in rats following a single oral dose, using this compound as an internal standard.
Materials:
-
Pyridaben (analytical grade)
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Prepare a dosing solution of Pyridaben in the vehicle at the desired concentration.
-
Administer a single oral dose of Pyridaben to the rats via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Pyridaben and this compound.
-
Analyze the prepared samples.
-
-
-
Data Analysis:
-
Calculate the concentration of Pyridaben in each plasma sample using the ratio of the peak area of Pyridaben to the peak area of this compound.
-
Use pharmacokinetic software to determine key PK parameters (e.g., Cmax, Tmax, AUC, t1/2).
-
Caption: Experimental workflow for a single-dose pharmacokinetic study.
Protocol 2: Metabolite Identification Study
Objective: To identify the major metabolites of Pyridaben in vivo using this compound.
Materials:
-
Same as Protocol 1, with the addition of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Sample Analysis (High-Resolution MS):
-
Analyze the plasma and urine/feces samples using a high-resolution mass spectrometer.
-
Look for parent-metabolite ion pairs that exhibit the characteristic mass shift corresponding to the deuterium labeling pattern of this compound. This helps to distinguish drug-related material from endogenous metabolites.
-
-
Data Analysis:
-
Use metabolite identification software to process the high-resolution MS data and propose potential metabolite structures.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of Pyridaben is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production and ultimately cell death in the target pest.
Caption: Mechanism of action of Pyridaben.
Conclusion
This compound is an invaluable tool for conducting precise and reliable pharmacokinetic studies of Pyridaben. Its use as an internal standard enhances the accuracy of quantification, while its isotopic signature aids in metabolite identification. The protocols and information provided herein offer a solid foundation for researchers to further investigate the pharmacokinetic properties of Pyridaben and its deuterated analogs.
References
- 1. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Residues and dissipation kinetic of abamectin, chlorfenapyr and pyridaben acaricides in green beans (Phaseolus vulgaris L.) under field conditions using QuEChERS method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pyridaben Analysis via LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Pyridaben using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing LC-MS for the quantification of Pyridaben in various sample matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of Pyridaben, focusing on the impact of matrix effects.
Problem: Poor recovery of Pyridaben.
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction of Pyridaben from the sample matrix can lead to low recovery. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis, including Pyridaben.[1][2][3][4]
-
Matrix-Induced Signal Suppression: Co-eluting matrix components can interfere with the ionization of Pyridaben in the MS source, leading to a decreased signal and consequently, poor recovery.[6][7]
-
Recommendation:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles the samples being analyzed. This helps to compensate for signal suppression or enhancement.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Pyridaben remains above the limit of quantitation (LOQ).
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Pyridaben is the most effective way to correct for matrix effects and variations in instrument response.
-
-
Problem: High variability in results (poor precision).
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variations in the extraction and cleanup steps can introduce variability.
-
Recommendation: Ensure consistent and precise execution of the sample preparation protocol. Automated sample preparation systems can improve reproducibility.
-
-
Fluctuating Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.
-
Recommendation: The use of a SIL-IS is highly recommended to normalize for these fluctuations. If a SIL-IS is not available, meticulous use of matrix-matched calibrants for each batch of samples is crucial.
-
-
Instrumental Instability: Drifts in instrument performance can contribute to poor precision.
-
Recommendation: Regularly perform system suitability tests and instrument calibration to ensure stable performance. Monitor for any fluctuations in pressure, temperature, or signal intensity.[8]
-
Problem: Peak shape issues (e.g., fronting, tailing, split peaks).
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample or standards can lead to peak fronting.
-
Recommendation: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions with the Column: Interactions between Pyridaben and active sites on the analytical column can cause peak tailing.
-
Recommendation:
-
Ensure the mobile phase pH is appropriate for Pyridaben.
-
Consider using a different column with a more inert stationary phase.
-
-
-
Co-eluting Interferences: A closely eluting or co-eluting compound can distort the peak shape.
-
Recommendation: Optimize the chromatographic method to improve the separation of Pyridaben from interfering compounds. This may involve adjusting the mobile phase gradient, flow rate, or using a column with a different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Pyridaben analysis by LC-MS?
A1: Matrix effects are the alteration of the ionization efficiency of Pyridaben by co-eluting compounds from the sample matrix.[6][9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and precision of quantification.[6][7]
Q2: How can I determine if my Pyridaben analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a blank matrix extract. A significant difference between the two slopes indicates the presence of matrix effects. A value of the matrix effect can be calculated using the formula: Matrix Effect (%) = [(Slope of matrix-matched calibration / Slope of solvent calibration) - 1] x 100.
Q3: What is the QuEChERS method and why is it recommended for Pyridaben analysis?
A3: QuEChERS is a sample preparation technique that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves a simple extraction with acetonitrile followed by a cleanup step. It is widely recommended for multi-residue pesticide analysis in various matrices, including fruits and vegetables, due to its efficiency in removing many interfering compounds while providing good recoveries for a broad range of pesticides like Pyridaben.[1][2][3][4]
Q4: What are the typical LC-MS/MS parameters for Pyridaben analysis?
A4: While specific parameters should be optimized in your laboratory, a common starting point for Pyridaben analysis by LC-MS/MS would be:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Transitions (MRM): At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation. Specific precursor and product ions should be determined by direct infusion of a Pyridaben standard.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Column: A C18 reversed-phase column is commonly used.
Q5: How can I improve the sensitivity of my Pyridaben analysis?
A5: To improve sensitivity, you can:
-
Optimize MS parameters such as capillary voltage, gas flows, and collision energy.
-
Improve sample cleanup to reduce matrix suppression.
-
Use a more sensitive instrument or a detector with better signal-to-noise characteristics.
-
Optimize the chromatographic conditions to achieve sharper, more intense peaks.
Quantitative Data Summary
The following table summarizes recovery data for Pyridaben in cucumber using the QuEChERS extraction method, demonstrating the effectiveness of this sample preparation technique.
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cucumber | 0.05 | 95.7 | 5.2 |
| Cucumber | 0.1 | 93.4 | 4.8 |
| Cucumber | 0.5 | 96.1 | 3.5 |
Data adapted from a study on pesticide residue analysis in vegetables.[1]
Experimental Protocols
Detailed Methodology for Pyridaben Analysis using QuEChERS and LC-MS/MS
This protocol provides a general framework. It is essential to validate the method for your specific matrix and instrumentation.
1. Sample Preparation (QuEChERS)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
-
2. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Pyridaben, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Pyridaben. These must be optimized on your instrument.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows (nebulizer, drying gas), and collision energy for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for Pyridaben analysis.
Caption: Troubleshooting logic for Pyridaben LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. hpst.cz [hpst.cz]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Improving Pyridaben-d13 Recovery in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Pyridaben-d13 in complex matrices during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Pyridaben, a broad-spectrum acaricide. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS/MS, deuterated compounds like this compound are used as internal standards. They are chemically identical to the analyte of interest (Pyridaben) but have a different mass due to the presence of deuterium atoms. This allows them to be distinguished by the mass spectrometer. The primary purpose of using an internal standard is to correct for the loss of the analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification.
Q2: What are the common causes of low recovery for this compound in complex matrices?
Low recovery of this compound can stem from several factors throughout the analytical workflow:
-
Sample Preparation:
-
Inefficient Extraction: The chosen extraction solvent and technique (e.g., QuEChERS, SPE, LLE) may not be optimal for the specific matrix, leading to incomplete extraction of this compound.
-
Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to apparent low recovery. This is a significant issue in complex matrices like plasma, liver, and fatty tissues.[1][2]
-
Analyte Adsorption: this compound can adsorb to container surfaces, pipette tips, or the solid-phase extraction sorbent, especially in the absence of a suitable solvent.
-
Degradation: Although generally stable, extreme pH conditions or enzymatic activity in biological matrices could potentially lead to the degradation of this compound.
-
-
Analytical Instrumentation:
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
-
Suboptimal MS/MS Parameters: Incorrect collision energies or other MS/MS parameters can result in poor fragmentation and low signal intensity.
-
Q3: How do matrix effects specifically impact the recovery of a deuterated internal standard like this compound?
While stable isotope-labeled internal standards are designed to compensate for matrix effects, they are not entirely immune. The "deuterium isotope effect" can cause a slight difference in the chromatographic retention time between the analyte (Pyridaben) and its deuterated internal standard (this compound). If the matrix components that cause ion suppression or enhancement elute at slightly different times, the analyte and the internal standard may experience different degrees of matrix effects, leading to inaccurate quantification and apparent low recovery of the internal standard.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Fatty Matrices (e.g., Animal Tissues, Milk)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction due to High Fat Content | Modify the QuEChERS protocol by incorporating a freezing step (-20°C for at least 2 hours) after the initial extraction to precipitate lipids. | Improved phase separation and removal of a significant portion of the fat, leading to better extraction efficiency and cleaner extracts. |
| Use a dispersive solid-phase extraction (d-SPE) cleanup with C18 sorbent in addition to the standard PSA and MgSO4. For highly fatty samples, Z-Sep or Z-Sep+ sorbents can be more effective at removing lipids. | Enhanced removal of fatty co-extractives, reducing matrix effects and improving recovery. | |
| For liquid-liquid extraction (LLE), perform a hexane or heptane wash of the initial extract to remove nonpolar lipids. | Partitioning of lipids into the nonpolar solvent, resulting in a cleaner extract for analysis. | |
| Matrix Effects from Co-extracted Lipids | Dilute the final extract with the initial mobile phase before injection. A 5x or 10x dilution can significantly reduce matrix effects. | Reduction in the concentration of matrix components entering the mass spectrometer, minimizing ion suppression and improving signal intensity. |
| Optimize the chromatographic separation to ensure baseline resolution between this compound and any interfering matrix components. | Temporal separation of the internal standard from interfering compounds, leading to more accurate measurement. |
| Matrix | Extraction Method | Cleanup Sorbents | Average Recovery (%) | RSD (%) | Reference |
| Cucumber | QuEChERS | Not Specified | 95.7 | < 2.0 | [3] |
| Cucumber | LLE | Not Specified | 89.5 | < 0.3 | [3] |
| Eggplant | QuEChERS | Not Specified | 79.4 - 103 | 2.1 - 15.3 | [4] |
| Soil | QuEChERS | Not Specified | 70.9 - 75.5 | 1.1 - 4.1 | [5] |
| Liver (Bovine, Swine, Chicken) | Modified QuEChERS | Not Specified | 74.7 - 113.5 | < 13.8 | [1] |
| Muscle (Bovine, Swine, Chicken) | Modified QuEChERS | Not Specified | 74.7 - 113.5 | < 13.8 | [1] |
| Hemp | Solvent Extraction | None | 80 - 120 | < 20 | [6] |
Issue 2: Poor Recovery of this compound in Biological Fluids (e.g., Plasma, Urine)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protein Binding | Perform protein precipitation with a cold organic solvent like acetonitrile or methanol (typically a 3:1 or 4:1 ratio of solvent to sample). Ensure vigorous vortexing and centrifugation at a high speed. | Efficient removal of proteins that can bind to this compound, releasing it into the extraction solvent. |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE method by testing different sorbent types (e.g., C18, HLB). Ensure proper conditioning of the sorbent before loading the sample. | Improved retention of this compound on the sorbent and efficient removal of interfering matrix components. |
| Adjust the pH of the sample and wash solutions to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents. | Enhanced interaction between the analyte and the sorbent, leading to better recovery. | |
| Optimize the elution solvent. A stronger organic solvent or a mixture of solvents may be needed for complete elution from the SPE cartridge. | Complete desorption of this compound from the sorbent, resulting in higher recovery. | |
| Analyte Degradation | If enzymatic degradation is suspected, add an enzyme inhibitor to the sample immediately after collection. | Prevention of metabolic breakdown of this compound, preserving its concentration. |
| Ensure that the pH of the sample and extraction solvents is maintained within a neutral range to prevent acid or base-catalyzed degradation. | Increased stability of the internal standard throughout the sample preparation process. |
Experimental Protocols
Protocol 1: Modified QuEChERS for Pyridaben in Animal Liver
This protocol is adapted from a method for the analysis of various pesticides in animal tissues.[1][7]
-
Homogenization: Homogenize 2 g of liver tissue with 8 mL of deionized water.
-
Extraction:
-
To the homogenized sample, add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE):
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 12000 rpm for 2 minutes.
-
Analysis: Take the supernatant for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Pyridaben in Plasma
This is a general protocol that can be optimized for this compound.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the this compound internal standard.
-
Add 3 mL of 4% phosphoric acid and vortex.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash with 3 mL of 40% methanol in water to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute this compound with 2 x 1.5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Modified QuEChERS Protocol.
Caption: Workflow for Solid-Phase Extraction Protocol.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. Rapid multiresidue determination of pesticides in livestock muscle and liver tissue via modified QuEChERS sample preparation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of buprofezin, pyridaben, tefubenpyrad residues by gas chromatography-mass selective detection in clementine citrus [iris.unica.it]
- 5. biopharminternational.com [biopharminternational.com]
- 6. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Technical Support Center: Optimizing Collision Energy for Pyridaben-d13 MRM
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize the collision energy for the Multiple Reaction Monitoring (MRM) of Pyridaben-d13. This deuterated internal standard is crucial for the accurate quantification of the pesticide Pyridaben in various matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) internal standard for the acaricide and insecticide Pyridaben. In quantitative mass spectrometry, particularly LC-MS/MS, SIL internal standards are considered the gold standard. They are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency. This allows for the correction of variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification.
Q2: What are the precursor and product ions for this compound in MRM analysis?
The commonly used MRM transition for this compound is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 378.0 to a product ion at m/z 160.0.[1] This transition is specific and provides good sensitivity for detection.
Q3: Why is optimizing collision energy important for this compound MRM?
Collision energy is the kinetic energy applied to the precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation. Optimizing this energy is critical for maximizing the signal intensity of the desired product ion (m/z 160.0 in this case). An insufficient collision energy will result in poor fragmentation and a weak signal, while excessive energy can lead to over-fragmentation and a diminished signal for the target product ion. Each MRM transition has a unique optimal collision energy that depends on the instrument and the molecule's structure.
Q4: What is a typical collision energy range for pesticide analysis?
While the optimal collision energy is specific to each compound and instrument, a general starting range for many pesticides in LC-MS/MS analysis is between 10 and 40 electron volts (eV). However, empirical determination is necessary for achieving the best performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Incorrect MRM transition settings. | Verify that the precursor ion is set to m/z 378.0 and the product ion to m/z 160.0. |
| Suboptimal collision energy. | Perform a collision energy optimization experiment as detailed in the protocol below. | |
| Poor ionization of this compound. | Check the ion source parameters (e.g., spray voltage, gas flows, temperature) and ensure the mobile phase composition is appropriate for positive ionization mode. | |
| Degradation of the this compound standard. | Prepare a fresh working solution from a reliable stock. | |
| High background noise or interferences | Matrix effects from the sample. | Ensure adequate sample cleanup and chromatographic separation. Consider adjusting the mobile phase gradient. |
| Contamination in the LC-MS/MS system. | Flush the system with appropriate cleaning solutions. Run blank injections to identify the source of contamination. | |
| Inconsistent peak areas for this compound | Inconsistent injection volume. | Check the autosampler for proper function and ensure there are no air bubbles in the sample loop. |
| Fluctuation in ion source conditions. | Allow the instrument to stabilize before analysis. Monitor system suitability tests to ensure consistent performance. | |
| Co-eluting matrix components causing ion suppression or enhancement. | Improve chromatographic separation to resolve this compound from interfering compounds. |
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines the steps to determine the optimal collision energy for the this compound MRM transition (378.0 > 160.0).
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration that will yield a strong, stable signal on your LC-MS/MS system (e.g., 100 ng/mL). The solvent for the working standard should be compatible with your mobile phase.
2. Infusion and Initial MRM Setup:
-
Infuse the this compound working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Alternatively, perform a series of flow injections of the standard.
-
Set up the MRM method with the precursor ion at m/z 378.0 and the product ion at m/z 160.0.
3. Collision Energy Ramping Experiment:
-
Create an experiment where the collision energy is ramped over a range of values. A typical starting range would be from 5 eV to 50 eV, with a step size of 2-5 eV.
-
Acquire data for the 378.0 > 160.0 transition at each collision energy step.
-
Monitor the intensity of the product ion (m/z 160.0) as a function of the collision energy.
4. Data Analysis and Determination of Optimal Collision Energy:
-
Plot the intensity of the product ion (y-axis) against the corresponding collision energy (x-axis).
-
The optimal collision energy is the value that produces the highest signal intensity for the product ion.
-
The resulting plot should resemble a curve that rises to a maximum and then may decrease as the collision energy becomes too high.
5. Verification of Optimal Collision Energy:
-
Once the optimal collision energy is determined, it is good practice to verify it under chromatographic conditions.
-
Inject the this compound standard onto your LC column and acquire data using the MRM method with the newly optimized collision energy.
-
Confirm that you observe a sharp, symmetrical peak with a good signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for this compound. The optimal collision energy should be determined empirically for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy Range for Optimization (eV) |
| This compound | 378.0 | 160.0 | 10 - 40 |
Visualizations
Caption: Workflow for optimizing collision energy for this compound MRM.
Caption: Relationship between instrument parameters and analytical outcome.
References
Troubleshooting poor peak shape in Pyridaben analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pyridaben, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in Pyridaben analysis?
Peak tailing, where the peak asymmetry is greater than 1, is a common issue in HPLC. For Pyridaben analysis, this can be caused by several factors:
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Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with Pyridaben, causing some molecules to be retained longer and leading to a tailing peak.[1] This is particularly relevant for basic compounds.
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Column Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[2][3]
-
Contamination: A contaminated guard or analytical column can also result in poor peak shape.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to secondary interactions and peak tailing.[5]
-
Dead Volume: Excessive volume in the HPLC system outside of the column can cause band broadening and peak tailing.[3]
Q2: My Pyridaben peak is showing fronting. What could be the cause?
Peak fronting, where the peak asymmetry is less than 1, is less common than tailing but can still occur. Potential causes include:
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Sample Overload: Similar to peak tailing, injecting too high a concentration of Pyridaben can lead to fronting.[6][7]
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Poor Sample Solubility: If Pyridaben is not fully dissolved in the injection solvent, it can lead to a distorted peak shape, including fronting.[7]
-
Column Collapse: A sudden physical change or collapse of the column bed can cause peak fronting.[7]
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Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread and the peak to front.
Q3: I am observing split peaks for Pyridaben. What should I investigate?
Split peaks can be indicative of several issues in the chromatographic system:
-
Contaminated or Blocked Frit: A partially blocked inlet frit on the column can disrupt the sample flow path, leading to a split peak.[8]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split or distorted peak.[8]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[9] For instance, injecting Pyridaben dissolved in 100% acetonitrile into a mobile phase with a high aqueous content can lead to this issue.
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Co-elution: It is possible that an interfering compound is co-eluting with Pyridaben, giving the appearance of a split peak.
Troubleshooting Guide
When troubleshooting poor peak shape, it is crucial to take a systematic approach, changing only one parameter at a time to isolate the root cause.[3]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Experimental Protocols & Data
Table 1: Typical HPLC Conditions for Pyridaben Analysis
| Parameter | Recommended Condition | Potential Impact on Peak Shape |
| Column | C8 or C18, 5 µm, 4.6 x 150 mm | C18 columns are widely used for pesticide analysis.[10] Using a well-maintained, high-quality column is crucial for good peak shape. |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v)[4] | The organic modifier percentage affects retention and can influence peak shape. A mobile phase that is too strong can lead to poor retention and peak distortion. |
| with 0.1% Formic Acid (optional) | Acidic modifiers can improve peak shape for basic compounds by suppressing silanol interactions.[4] | |
| Flow Rate | 1.0 mL/min | Inconsistent flow rates can cause retention time shifts and peak broadening. |
| Injection Volume | 10-20 µL | Overloading the column with a large injection volume can cause peak fronting or tailing.[5] |
| Column Temperature | 30-40 °C | Higher temperatures can improve peak efficiency and reduce tailing, but must be within the column's operating limits.[11] |
| Sample Solvent | Acetonitrile or dissolve in mobile phase | The sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion.[12] |
Sample Preparation Protocol (Based on QuEChERS methodology)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.
-
Extraction:
-
Homogenize 10-15 g of the sample.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
-
Vortex and centrifuge.
-
-
Final Extract:
-
The resulting supernatant is the final extract for HPLC analysis.
-
Note: For samples with high fat content, additional cleanup steps may be necessary.
Logical Relationship Diagram for Sample Solvent Mismatch
Caption: The effect of sample solvent strength on peak shape in HPLC.
References
- 1. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
- 2. youtube.com [youtube.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Pyridaben [cipac.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.net.au [chromtech.net.au]
- 9. lcms.cz [lcms.cz]
- 10. nacalai.com [nacalai.com]
- 11. nacalai.com [nacalai.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Optimizing Pyridaben-d13 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of Pyridaben-d13. Our focus is on minimizing background noise to enhance analytical sensitivity and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound analysis?
High background noise in the analysis of this compound, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can originate from several sources:
-
Matrix Effects: This is the most significant source of interference, where co-eluting compounds from the sample matrix (e.g., fats, pigments, sugars in food samples) suppress or enhance the ionization of this compound, leading to inaccurate quantification and a high baseline.[1][2][3]
-
Contamination from Sample Preparation: Impurities from solvents, reagents, and sample containers can introduce background noise. Common contaminants include polyethylene glycol (PEG), phthalates, and other plasticizers.
-
Instrumental Factors: A contaminated ion source, dirty lenses, or an unstable liquid chromatography (LC) pump can all contribute to a high background signal.[4][5] Over time, residues from samples and mobile phases can accumulate within the LC-MS system.[4]
-
Issues with the Deuterated Internal Standard: Although this compound is used to compensate for matrix effects, it can sometimes be a source of issues. Potential problems include isotopic exchange (where deuterium atoms are replaced with hydrogen), leading to a decrease in the internal standard signal and an increase in the native analyte signal.[6] Additionally, slight differences in chromatographic retention times between this compound and native Pyridaben can lead to differential matrix effects.
Q2: How can I minimize matrix effects when analyzing complex samples?
Minimizing matrix effects is crucial for accurate quantification. Here are several effective strategies:
-
Optimized Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including Pyridaben, in complex matrices.[7][8][9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Following the initial extraction in the QuEChERS protocol, a d-SPE cleanup step is essential for removing interfering matrix components. The choice of sorbent is critical and depends on the matrix composition.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely matches the sample matrix can help to compensate for signal suppression or enhancement caused by the matrix.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, this may also reduce the analyte signal, so a balance must be found.
Q3: Are there potential issues with using this compound as an internal standard?
While stable isotope-labeled internal standards like this compound are the gold standard for quantitative LC-MS/MS analysis, certain issues can arise:
-
Chromatographic Separation: Deuterium substitution can sometimes lead to slight differences in retention time between the labeled and unlabeled analyte. If this occurs in a region of varying matrix suppression, it can lead to inaccurate results.
-
Isotopic Exchange: In certain solvents or under specific pH conditions, the deuterium atoms on this compound can exchange with protons from the surrounding environment. This can lead to a decrease in the internal standard signal and an artificially high reading for the native analyte. It is crucial to use aprotic solvents where possible and to check for the stability of the labeled standard under your experimental conditions.[6]
-
Purity of the Internal Standard: Ensure the this compound standard is of high purity and free from contamination with the unlabeled Pyridaben.
Troubleshooting Guides
Guide 1: High Background Noise in LC-MS/MS Analysis
This guide provides a step-by-step approach to diagnosing and resolving high background noise in your this compound analysis.
Troubleshooting Decision Tree for High Background Noise
References
- 1. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. zefsci.com [zefsci.com]
- 5. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing Pyridaben-d13 degradation during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Pyridaben-d13 during sample preparation.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of the internal standard, this compound, can compromise the accuracy of analytical results. This guide provides a systematic approach to identifying and resolving potential issues during your sample preparation workflow.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart to diagnose and resolve low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary culprits for this compound degradation are exposure to light, extreme pH conditions, and high temperatures. Pyridaben is known to be unstable to light[1]. While it is stable at elevated temperatures in organic solvents, prolonged exposure to high heat during steps like solvent evaporation can still contribute to degradation. Additionally, certain reactive species within the sample matrix can lead to degradation.
Q2: My this compound recovery is low even when I work in a dimly lit environment. What else could be the issue?
A2: If light exposure is minimized, consider the following:
-
pH of the Sample Matrix: Highly acidic or basic conditions can potentially degrade this compound. The use of buffered extraction solvents, such as those in the QuEChERS method, can help maintain a stable pH.
-
Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer, leading to apparent low recovery. It is crucial to use matrix-matched calibration standards to accurately quantify the internal standard's response[1][2][3][4].
-
Reagent Purity: Impurities in solvents or reagents could potentially react with and degrade this compound. Always use high-purity, analytical grade reagents.
-
Enzymatic Degradation: For certain sample types, particularly fresh produce, cellular enzymes released during homogenization can degrade pesticides[3]. Performing sample comminution at cryogenic temperatures (e.g., with dry ice) can mitigate this.
Q3: How should I store my this compound stock and working solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your internal standard.
-
Stock Solutions: Store at -20°C or below in amber glass vials to protect from light.
-
Working Solutions: It is best practice to prepare fresh working solutions daily. If storage is necessary, store them at low temperatures in the dark and for a validated period. Aliquoting working solutions can prevent contamination and degradation from repeated freeze-thaw cycles.
Q4: Can the type of solid-phase extraction (SPE) sorbent affect the recovery of this compound?
A4: Yes, the choice of SPE sorbent can impact recovery. While Pyridaben is a relatively non-polar compound, strong interactions with certain sorbents could lead to incomplete elution. If you suspect poor recovery from your cleanup step, you could try:
-
Using a different sorbent material.
-
Optimizing the elution solvent to ensure complete recovery of this compound from the SPE cartridge.
Q5: What are the expected recovery and stability rates for this compound?
A5: While specific degradation rates for this compound during sample preparation are not extensively published, a well-behaved internal standard in a validated method should exhibit consistent recovery. The following table provides target performance characteristics.
| Parameter | Condition | Target Value |
| Recovery | Spiked into blank matrix extract | 70-120% |
| Precision (RSD) | Replicate extractions | < 20% |
| Short-term Stability | In final extract at room temperature for 24h | < 15% deviation from initial |
| Freeze-Thaw Stability | 3 cycles | < 15% deviation from initial |
Experimental Protocol: QuEChERS Extraction of this compound from a Plant Matrix
This protocol is a general guideline for the extraction of this compound from a moderately complex plant matrix (e.g., leafy greens) using a modified QuEChERS method, designed to minimize degradation.
Diagram: Experimental Workflow for Sample Preparation
Caption: A step-by-step workflow for this compound sample preparation.
Methodology:
-
Sample Homogenization:
-
Weigh 10 g (± 0.1 g) of a representative sample into a 50 mL polypropylene centrifuge tube.
-
To minimize enzymatic degradation, pre-cool the sample and perform cryogenic homogenization by adding dry ice pellets and grinding until a fine powder is achieved. Allow the carbon dioxide to sublime before proceeding.
-
-
Extraction:
-
Fortify the sample with an appropriate volume of this compound working solution.
-
Add 10 mL of pre-chilled acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The citrate buffer will help maintain a stable pH.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). PSA will remove polar interferences, and C18 will remove non-polar interferences.
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the final extract into an amber autosampler vial for analysis by LC-MS/MS or GC-MS.
-
If necessary, the extract can be acidified with a small amount of formic acid to improve the stability of certain pesticides, though Pyridaben is generally stable at neutral pH.
-
Note: All steps should be performed with minimal exposure to direct sunlight or harsh artificial lighting. The use of amber glassware or centrifuge tubes is highly recommended.
References
- 1. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference with Pyridaben-d13
Welcome to the technical support center for addressing isotopic interference when using Pyridaben-d13 as an internal standard in mass spectrometry-based analyses. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of an analyte (unlabeled Pyridaben) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.
The primary cause for concern with Pyridaben (chemical formula: C₁₉H₂₅ClN₂OS) is the presence of a chlorine atom.[1][2][3] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance). Due to the significant abundance of ³⁷Cl, the unlabeled Pyridaben molecule will exhibit a prominent M+2 isotope peak, which is two mass units higher than its monoisotopic mass. While the mass difference between Pyridaben and this compound is 13 Daltons, high concentrations of Pyridaben can potentially lead to signal contributions in the mass window of the internal standard, especially in complex matrices or with certain instrument configurations.
Q2: How can I identify if isotopic interference is affecting my results?
A2: Several signs may indicate that isotopic interference is impacting your assay:
-
Non-linear calibration curves: At high analyte concentrations, the contribution of the analyte's isotopic tail to the internal standard's signal can cause the calibration curve to become non-linear, often showing a downward curve (negative bias).
-
Inaccurate quality control (QC) samples: QC samples with high concentrations of Pyridaben may show lower than expected accuracy.
-
Variable internal standard response: A consistent increase in the internal standard peak area that correlates with increasing analyte concentration is a strong indicator of crosstalk.
Q3: What are the typical MRM transitions for Pyridaben and this compound?
A3: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for minimizing interference. Based on available data, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyridaben | 365.2 | 147.1 |
| 365.2 | 309.1 | |
| This compound | 378.0 | 160.0 |
Note: These values may need to be optimized for your specific instrument and experimental conditions.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and mitigating isotopic interference.
Problem: Non-linear calibration curve, particularly at the higher concentration range.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for non-linear calibration curves.
Corrective Actions and Experimental Protocols
Action 1: Assess the Contribution of the M+2 Isotope
This experiment will help you quantify the extent of the isotopic contribution from unlabeled Pyridaben to the m/z of this compound.
Experimental Protocol:
-
Prepare a series of high-concentration Pyridaben solutions without any this compound internal standard. The concentration range should cover the upper limit of your calibration curve.
-
Acquire data using your LC-MS/MS method, monitoring the MRM transition for this compound (e.g., 378.0 -> 160.0).
-
Analyze the data to determine if there is any detectable signal in the this compound channel at the retention time of Pyridaben.
-
Calculate the percentage of crosstalk: (Peak Area in IS channel / Peak Area in Analyte channel) * 100
Data Presentation: Crosstalk Assessment
| Pyridaben Concentration (ng/mL) | Peak Area (Pyridaben MRM) | Peak Area (this compound MRM) | % Crosstalk |
| 1000 | 5,000,000 | 5,000 | 0.1% |
| 2000 | 10,000,000 | 12,000 | 0.12% |
| 5000 | 25,000,000 | 37,500 | 0.15% |
This is example data. Your results will vary based on your instrument and experimental conditions.
Action 2: Optimize MRM Transitions
Selecting a product ion for this compound that is unique and free from interference is critical.
Experimental Protocol:
-
Infuse a solution of this compound into the mass spectrometer to obtain a full product ion scan.
-
Identify several potential product ions.
-
Infuse a high-concentration solution of unlabeled Pyridaben and acquire product ion scans for its [M+H]⁺ and [M+2+H]⁺ precursor ions.
-
Compare the product ion spectra to select a transition for this compound that has no corresponding fragment from unlabeled Pyridaben.
Action 3: Adjust Internal Standard Concentration
Increasing the concentration of the internal standard can sometimes overcome the interference from the analyte, especially if the crosstalk is minimal.[4][5]
Experimental Protocol:
-
Prepare calibration curves using different, fixed concentrations of this compound (e.g., low, medium, high).
-
Analyze the data for each concentration to determine which provides the best linearity and accuracy across the desired analytical range.
Data Presentation: Effect of IS Concentration on Linearity
| IS Concentration | Linearity (r²) | Accuracy at ULOQ |
| Low | 0.992 | 85% |
| Medium | 0.998 | 98% |
| High | 0.999 | 102% |
This is example data. Your results will vary based on your instrument and experimental conditions.
Action 4: Apply a Mathematical Correction
For situations where interference cannot be eliminated experimentally, a mathematical correction can be applied.[6][7] This involves determining the contribution of the analyte's isotopic peaks to the internal standard's signal and subtracting it from the measured internal standard response.
Correction Workflow
Caption: Workflow for mathematical correction of isotopic interference.
By following these troubleshooting steps and experimental protocols, researchers can effectively identify, quantify, and mitigate isotopic interference, ensuring the generation of high-quality, reliable data in their analyses of Pyridaben.
References
- 1. fda.gov [fda.gov]
- 2. shimadzu.nl [shimadzu.nl]
- 3. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard in Acaricide Analysis: A Comparative Guide to the Pyridaben-d13 Method
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues is paramount. This guide provides an in-depth comparison of the Pyridaben-d13 method for the analysis of Pyridaben, a widely used acaricide, against alternative analytical approaches. By leveraging the power of a stable isotope-labeled internal standard, the this compound method offers superior performance in complex matrices, ensuring data reliability and confidence in results.
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust analytical methodology, particularly when coupled with highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach effectively mitigates matrix effects and variations in instrument response, which are common challenges in residue analysis.
Performance Benchmarking: this compound Method vs. Alternatives
The following table summarizes the key performance characteristics of the this compound method, primarily utilizing LC-MS/MS, in comparison to methods employing external standards or other non-isotopically labeled internal standards. The data presented is a synthesis of typical performance parameters reported in various validation studies.
| Parameter | This compound Method (LC-MS/MS) | Alternative Methods (External/Other Internal Standard) | Advantage of this compound |
| Accuracy (Recovery) | 80-110% in complex matrices | Can be highly variable (60-120% or wider range) depending on matrix effects | More consistent and reliable accuracy due to compensation for matrix-induced signal suppression or enhancement. |
| Precision (RSD) | Typically ≤ 15%[1] | Can exceed 20%, especially at low concentrations | Improved precision by correcting for variations in sample preparation and instrument performance. |
| Linearity (R²) | ≥ 0.99[1] | Generally ≥ 0.99, but can be affected by matrix | Robust linearity over a wider concentration range. |
| Limit of Quantification (LOQ) | Low µg/kg levels (e.g., 0.003-0.012 mg/kg)[1] | Similar, but can be higher due to matrix interference | Lower LOQs may be achievable due to better signal-to-noise ratios. |
| Matrix Effect Compensation | Excellent | Limited to poor | Effectively minimizes the impact of co-eluting matrix components on analyte signal. |
The Impact of Internal Standards on Analytical Accuracy
The choice of internal standard is a critical factor in the accuracy and precision of quantitative analysis. The diagram below illustrates the logical relationship between the type of internal standard used and the reliability of the analytical results.
Figure 1. This diagram illustrates how the choice of internal standard—external, analog, or stable isotope-labeled (SIL)—influences the mitigation of matrix effects and instrument variability, ultimately impacting the reliability of the analytical results. The use of a SIL internal standard like this compound leads to the highest reliability.
Experimental Protocols
A typical workflow for the analysis of Pyridaben in a food matrix using the this compound method involves sample preparation by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS analysis.
QuEChERS Sample Preparation
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]
Figure 2. A simplified workflow of the QuEChERS sample preparation method for Pyridaben analysis, incorporating the addition of the this compound internal standard at the extraction step.
Detailed Steps:
-
Homogenization: A representative portion of the sample (e.g., fruit, vegetable) is homogenized to ensure uniformity.
-
Extraction: A specific weight of the homogenized sample (e.g., 10-15 g) is placed in a centrifuge tube. A precise volume of acetonitrile and the this compound internal standard solution are added. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts) are then added to induce phase separation and facilitate extraction. The tube is vigorously shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a new centrifuge tube containing a mixture of d-SPE sorbents. The choice of sorbents (e.g., primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing non-polar interferences) depends on the matrix. The tube is again vortexed and centrifuged.
-
Final Extract: The supernatant is collected, and a portion is typically diluted before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The final extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for both Pyridaben and this compound to ensure selectivity and accurate quantification. |
Conclusion
The this compound method, in conjunction with QuEChERS sample preparation and LC-MS/MS analysis, represents the state-of-the-art for the determination of Pyridaben residues in a variety of matrices. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. For laboratories conducting routine monitoring, research, or product development where reliable and defensible data is essential, the adoption of the this compound method is strongly recommended.
References
- 1. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Pyridaben Analysis: Internal Standard vs. External Standard Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method validation for the quantification of Pyridaben, a widely used acaricide and insecticide. We will explore the performance of methods utilizing an internal standard against those employing an external standard calibration. The data presented is compiled from various studies to offer a comprehensive comparison of key validation parameters, including linearity, accuracy (recovery), precision (relative standard deviation - RSD), and sensitivity (limit of detection - LOD, and limit of quantitation - LOQ).
The inclusion of an internal standard in analytical methods is a common practice to enhance the accuracy and precision of quantitative analysis. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide will delve into the practical implications of this choice for Pyridaben analysis.
Performance Comparison of Analytical Methods
The following tables summarize the validation data for Pyridaben analysis using different analytical techniques, with and without the use of an internal standard. The data is extracted from various scientific publications and reports.
Table 1: Method Validation Data for Pyridaben Analysis Using an Internal Standard
| Analytical Technique | Matrix | Internal Standard | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ |
| GC-ECD | Strawberry | Pentachloronitrobenzene | Not Reported | 98 - 105 | Not Reported | 0.05 mg/kg[1] |
| GC-MS/MS | Cucumber | PCB-10 | >0.99 | 70 - 120 | <20 | 10 µg/kg[2] |
| LC-MS/MS | Cucumber | Chlorpyrifos-D10, Triphenyl phosphate | >0.99 | 70 - 120 | <20 | 10 µg/kg[2] |
| GC-MS/MS | Grasshoppers | Pyridaben-d13 | Not Reported | 89 (average) | 3 - 29 | 10 ng/g[3] |
Table 2: Method Validation Data for Pyridaben Analysis Using an External Standard
| Analytical Technique | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ |
| LC-MS/MS | Hot Pepper | >0.995 | 79.9 - 105.1 | ≤15 | 0.003 - 0.012 mg/kg[4] |
| LC-MS/MS | Pome Fruits | Not Reported | Not Reported | Not Reported | 0.01 mg/kg[5] |
Note: A direct comparison is challenging as the data is sourced from different studies with varying matrices, analytical instrumentation, and experimental conditions. However, the data suggests that methods employing an internal standard demonstrate a high level of accuracy and precision, consistent with the theoretical benefits of this approach.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Pyridaben Analysis in Strawberry using GC-ECD with Internal Standard
This method is adapted from a study on pesticide residues in strawberries.[1]
-
Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of strawberry sample with 10 mL of acetonitrile.
-
Add partitioning salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Add a known amount of pentachloronitrobenzene as the internal standard to the final extract before injection.
-
-
Gas Chromatography-Electron Capture Detector (GC-ECD) Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Optimized for separation of Pyridaben and the internal standard.
-
Detector Temperature: 300°C
-
Carrier Gas: Nitrogen or Helium.
-
Method 2: Pyridaben Analysis in Hot Pepper using LC-MS/MS with External Standard
This protocol is based on a study analyzing Pyridaben residues in hot pepper.[4]
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized hot pepper sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts and shake again.
-
Centrifuge the sample.
-
The supernatant is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup.
-
The final extract is filtered before LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Flow Rate: Optimized for the column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-product ion transitions for Pyridaben are monitored for quantification and confirmation.
-
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for Pyridaben analysis with an internal standard and the logical relationship of the key method validation parameters.
Caption: Experimental workflow for Pyridaben analysis using an internal standard.
Caption: Key parameters in analytical method validation.
References
- 1. jchr.org [jchr.org]
- 2. gcms.cz [gcms.cz]
- 3. fda.gov [fda.gov]
- 4. Detection of pyridaben residue levels in hot pepper fruit and leaves by liquid chromatography-tandem mass spectrometry: effect of household processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of confirmatory data following Article 12 MRL review and modification of the existing MRLs in pome fruits for pyridaben - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Pyridaben Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Pyridaben, a widely used acaricide and insecticide. The focus is on the inter-laboratory validation of these methods to ensure reliability and comparability of results across different testing facilities. This document summarizes quantitative performance data, details experimental protocols, and illustrates the compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the performance of common analytical methods for Pyridaben quantification. While a dedicated, comprehensive inter-laboratory validation study for Pyridaben with full quantitative data such as reproducibility (RSDR) and repeatability (RSDr) across multiple laboratories was not found in publicly available literature, a collaborative validation of the QuEChERS procedure by seven FDA laboratories included Pyridaben in a study of 173 pesticides.[1][2][3][4] The general findings of this study indicated the method to be accurate, precise, and rugged.[2][3][4] The data presented below is a compilation from single-laboratory validation studies and multi-residue method evaluations, which provide a strong indication of the method's performance.
Table 1: Performance of LC-MS/MS Methods for Pyridaben Quantification
| Matrix | Fortification Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Oranges | 20, 100, 400, 1000 | 70-130% (general range for 165 pesticides) | Not specified for individual compounds | Not specified | [2][4] |
| Carrots | 20, 100, 400, 1000 | 70-130% (general range for 165 pesticides) | Not specified for individual compounds | Not specified | [2][4] |
| Spinach | 20, 100, 400, 1000 | 70-130% (general range for 165 pesticides) | Not specified for individual compounds | Not specified | [2][4] |
| Tomato | 10, 20, 50 | 70-120% (general range for 46 pesticides) | < 20% | 0.01 | |
| Hot Pepper | Not specified | 79.9-105.1% | ≤ 15% | 0.003-0.012 | |
| Loamy Sand Soil | Not specified | 72.6-119% (general range for LC-amenable compounds) | < 20% | 0.01 |
Table 2: Performance of GC-MS/MS Methods for Pyridaben Quantification
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Strawberry | 11.5, 50 | 70-110% (general range for 151 pesticides) | Intraday: < 18%, Interday: < 22% | 10 | |
| Cucumber | 30, 60, 150, 250, 350 | 80.6-112.3% (general range for 12 pesticides) | < 20% | < 25 | |
| Loamy Sand Soil | Not specified | 70-119% (general range for GC-amenable compounds) | < 20% | 10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
QuEChERS Sample Preparation Protocol (Adapted from AOAC and EN methods)
This protocol is a generalized procedure based on common QuEChERS methods.
a. Sample Homogenization and Extraction:
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method) to the tube.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., for EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥1,500 rcf for 1 minute.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and MgSO₄. The choice of sorbent depends on the matrix; for example, C18 is used for high-fat matrices and GCB for pigmented samples.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 5000 rpm) for 1-5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. For GC-MS/MS, a solvent exchange to a more volatile solvent like acetone may be performed.
LC-MS/MS Instrumental Analysis Protocol
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., AB Sciex 4000 QTrap).[1]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two transitions for Pyridaben.
GC-MS/MS Instrumental Analysis Protocol
-
Instrumentation: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5MS).
-
Injection: Splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 75°C, ramp up to 300°C, and hold for a few minutes.[5]
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of Pyridaben.
Mandatory Visualization
Mechanism of Action: Pyridaben's Inhibition of the Mitochondrial Electron Transport Chain
Pyridaben acts as a Mitochondrial Electron Transport Inhibitor (METI). Its primary mode of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS), ultimately causing cellular damage and pest mortality.
Caption: Pyridaben inhibits Complex I of the mitochondrial electron transport chain.
Experimental Workflow: QuEChERS Method for Pyridaben Analysis
The following diagram illustrates the typical workflow for the analysis of Pyridaben residues in food samples using the QuEChERS method followed by instrumental analysis.
Caption: A typical workflow for Pyridaben residue analysis using the QuEChERS method.
References
Navigating the Limits: A Comparative Guide to Pyridaben-d13 for Sensitive Analyte Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, understanding the limits of detection (LOD) and quantification (LOQ) of analytical standards is paramount. This guide provides a comprehensive comparison of Pyridaben-d13, a deuterated internal standard, against its non-labeled counterpart and other alternatives. While specific LOD and LOQ values for this compound are method-dependent and must be determined experimentally, this document outlines the established protocols for their determination and presents a comparative framework based on performance and experimental data for Pyridaben.
Internal standards are crucial in analytical chemistry to ensure accuracy and precision by compensating for variations during sample preparation and analysis.[1][2] Deuterated standards, such as this compound, are considered the gold standard in mass spectrometry-based methods due to their similar chemical and physical properties to the target analyte.[3][4] This similarity ensures they behave almost identically during extraction, chromatography, and ionization, thus providing a more accurate correction for any analyte loss or matrix effects.[3][4]
Performance Benchmarks: Limit of Detection and Quantification for Pyridaben
While specific LOD and LOQ values for this compound are not publicly available and are contingent on the specific analytical method and matrix, data for the non-deuterated form, Pyridaben, offers a valuable benchmark. These values, determined in various food and environmental matrices, highlight the sensitivity of analytical methods for this class of compounds.
| Matrix | Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Eggplant | Pyridaben | RRLC-QqQ-MS/MS | < 0.41 µg/L | 0.2 µg/kg |
| Soil | Pyridaben | RRLC-QqQ-MS/MS | < 0.41 µg/L | 0.2 µg/kg |
| Hot Pepper | Pyridaben | LC/MS/MS | - | 0.003-0.012 mg/kg |
| Cabbage | Pyridaben | HPLC | - | 0.02 mg/kg[5] |
| Pond Sediment | Pyridaben | Gas Chromatography | - | 0.01 ppm[1] |
| High Water Content Commodities | Pyridaben | GC-ECD | - | 0.05 mg/kg[2] |
| High Water Content Commodities | Pyridaben | LC-MS/MS | - | 0.01 mg/kg[2] |
Comparative Analysis: this compound vs. Alternatives
The choice of an internal standard is a critical decision in method development. This table provides a qualitative comparison of this compound with its non-deuterated form and other potential internal standards.
| Feature | This compound | Pyridaben (External/Internal Standard) | Other Structural Analogs |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Moderate to Good |
| Co-elution with Analyte | Nearly Identical | Identical | Similar but can differ |
| Correction for Extraction Loss | Excellent | Poor to Moderate | Moderate to Good |
| Mass Spectrometry Distinction | Clear mass shift | Same mass, requires chromatographic separation | Different mass |
| Cost | Higher | Lower | Varies |
| Commercial Availability | Generally available | Widely available | Varies |
| Risk of Isotopic Crosstalk | Low with sufficient mass difference | Not applicable | Not applicable |
Experimental Protocol: Determining LOD and LOQ for this compound
The following is a generalized, yet detailed, protocol for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in a given matrix using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol is based on widely accepted analytical chemistry guidelines.
Objective: To experimentally determine the LOD and LOQ of this compound.
Materials:
-
This compound certified reference material
-
Blank matrix (e.g., plasma, soil extract, food homogenate) free of this compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system with appropriate column and settings
Procedure:
-
Stock Solution Preparation: Prepare a certified stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions with decreasing concentrations.
-
Calibration Curve: Spike the blank matrix with the working standard solutions to create a series of calibration standards. The concentration range should bracket the expected LOQ. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Extract this compound from the spiked matrix samples using a validated extraction method (e.g., QuEChERS, solid-phase extraction).
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system. Analyze at least seven replicates of the lowest concentration standard.
-
Data Analysis and Calculation:
-
Method 1: Signal-to-Noise Ratio (S/N)
-
Determine the signal-to-noise ratio for the chromatographic peak at the lowest concentration.
-
LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10:1.
-
-
Method 2: Standard Deviation of the Response and the Slope
-
Calculate the standard deviation (σ) of the response (e.g., peak area) from the analysis of multiple replicates (n ≥ 7) of a low-concentration sample.
-
Determine the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
-
Validation: The determined LOQ should be validated by analyzing replicate samples at this concentration to ensure acceptable precision and accuracy.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Review of the existing maximum residue levels for pyridaben according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyridaben-d13: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Pyridaben-d13, a deuterated analog of the acaricide Pyridaben. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work involving this compound.
Pyridaben and its deuterated forms are classified as toxic if swallowed or inhaled and are very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical component of responsible chemical management. Improper disposal can lead to environmental contamination and potential harm to ecosystems.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This includes pure compound, contaminated solutions, and any materials that have come into contact with the chemical.
-
Waste Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
This includes, but is not limited to:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
-
Arrange for Professional Disposal:
-
Disposal of this compound must be carried out by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate cleaning agent and collect the cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key hazard classifications for Pyridaben, the parent compound, which should be considered when handling and disposing of this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][3] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[1][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and chemical stewardship.
References
Personal protective equipment for handling Pyridaben-d13
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pyridaben-d13, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an isotopically labeled form of the acaricide Pyridaben, should be handled with the same precautions as its parent compound. Pyridaben is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5] |
| Lab Coat/Coveralls | A lab coat or chemical-resistant coveralls to protect skin and personal clothing.[5] For significant exposure risk, a Tyvek Chemical Safety Suit is recommended.[6] | |
| Respiratory Protection | Respirator | In cases of potential inhalation of dust or aerosols, a NIOSH-approved respirator is necessary.[2] For brief exposure or low concentrations, a respiratory filter device may be sufficient; for intensive or longer exposure, a full-face respirator is recommended.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Ensure that safety showers and eyewash stations are readily accessible.[7]
-
Before handling, inspect all PPE for any damage and ensure a proper fit.[8]
2. Handling the Compound:
-
Avoid direct contact with the substance. Do not touch, breathe, or swallow it.[7]
-
Prevent the generation of dust or aerosols.[7]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[2][7]
3. Storage:
-
Store this compound in a tightly closed, light-shielding container.[7]
-
The storage area should be a well-ventilated, locked space, away from direct sunlight and heat sources.[1][7]
4. In Case of a Spill:
-
Evacuate and ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and collect it in a sealed container for disposal.[7]
-
Clean the spill area with large amounts of water.[7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated and properly labeled chemical waste container.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1][2] Do not allow the substance to enter the environment.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. solutionsstores.com [solutionsstores.com]
- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
